Technical Documentation Center

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde
  • CAS: 591241-28-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Executive Summary & Molecular Architecture 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and heterocyclic pharmacophores.

Structurally, it is an ether derivative of


-vanillin  (2-hydroxy-3-methoxybenzaldehyde), distinct from the more common vanillin derivatives due to the substitution at the 2-position rather than the 4-position. This ortho positioning creates unique steric and electronic environments, particularly influencing the reactivity of the adjacent aldehyde group.
Physicochemical Profile
ParameterDescription
IUPAC Name 3-Methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde
Molecular Formula

Molecular Weight 287.27 g/mol
Core Scaffold Benzaldehyde
Functional Groups Aldehyde (-CHO), Ether (-O-), Nitro (

), Methoxy (

)
Electronic Character The 4-nitrobenzyl group acts as an electron-withdrawing protecting group; the 3-methoxy group is electron-donating.[1]
Solubility Soluble in DMSO, DMF, CHCl3; limited solubility in water/ethanol (cold).

Synthetic Pathway & Mechanism[2][3]

The synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is achieved via a Williamson Ether Synthesis . This involves the


 nucleophilic substitution of o-vanillin with 4-nitrobenzyl bromide under basic conditions.
Reaction Logic[3]
  • Deprotonation: A weak base (Potassium Carbonate,

    
    ) deprotonates the phenolic hydroxyl group of o-vanillin at the 2-position. The 
    
    
    
    of o-vanillin (~10) allows for easy deprotonation without affecting the aldehyde.
  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide.

  • Leaving Group: Bromide (

    
    ) is displaced.
    
  • Selectivity: The reaction is highly selective for the phenolic oxygen; the aldehyde and methoxy groups remain unreactive under these conditions.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactant1 o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation (-H+) Reactant2 4-Nitrobenzyl Bromide Product 3-Methoxy-2-[(4-nitrobenzyl)oxy] benzaldehyde Reactant2->Product Electrophile Base Base: K2CO3 Solvent: DMF or Acetone Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Reaction scheme for the synthesis of the target ether via nucleophilic substitution.

Experimental Protocol

Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Work must be performed in a fume hood.

Materials
  • Precursor: o-Vanillin (1.0 eq)

  • Reagent: 4-Nitrobenzyl bromide (1.1 eq)

  • Base: Anhydrous

    
     (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (10 mmol, 1.52 g) in 15 mL of solvent (DMF is preferred for higher solubility and rate).

  • Activation: Add anhydrous

    
     (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution color may darken (yellow/orange).[2]
    
  • Alkylation: Add 4-nitrobenzyl bromide (11 mmol, 2.37 g) slowly to the reaction mixture.

  • Reaction:

    • If using Acetone: Reflux at 60°C for 4–6 hours.

    • If using DMF: Stir at 60–80°C for 2–3 hours.

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (o-vanillin) will have a lower

      
       than the product due to the loss of the H-bond donor (OH).
      
  • Workup:

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • Stir vigorously.[2] The product should precipitate as a pale yellow/off-white solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water to remove residual DMF and inorganic salts (

      
      , excess 
      
      
      
      ).
  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to obtain analytical grade crystals.

Characterization & Properties

To validate the structure, the following spectroscopic signatures are expected.

1H-NMR (DMSO- , 400 MHz) Expectations
  • Aldehyde (-CHO): Singlet,

    
     10.2–10.4 ppm.
    
  • Benzylic Protons (-O-

    
    -Ar):  Singlet, 
    
    
    
    5.2–5.4 ppm (Deshielded by oxygen and the nitro-aryl ring).
  • Methoxy (-OC

    
    ):  Singlet, 
    
    
    
    3.8–3.9 ppm.
  • Aromatic Protons (Nitrobenzyl): Two doublets (AA'BB' system) around

    
     7.6–8.2 ppm. The protons ortho to the nitro group will be most downfield.
    
  • Aromatic Protons (Vanillin core): Multiplet region

    
     7.1–7.4 ppm.[3]
    
IR Spectroscopy (KBr Pellet)
  • C=O Stretch (Aldehyde): Strong band at 1680–1700

    
    .
    
  • N-O Stretch (Nitro): Asymmetric stretch ~1520

    
    , Symmetric stretch ~1340 
    
    
    
    .
  • C-O-C Stretch (Ether): 1200–1260

    
    .
    
  • Absence of OH: Disappearance of the broad phenolic -OH stretch (3200–3500

    
    ) present in the starting o-vanillin.
    

Reactivity & Therapeutic Potential

The molecule's value lies in its dual functionality: the reactive aldehyde and the reducible nitro group.

Reactivity Pathways[6]
  • Schiff Base Formation: Condensation with primary amines (anilines, hydrazides) yields imines. These are the primary targets for drug discovery (antimicrobial/anticancer).

  • Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones.

  • Nitro Reduction: The nitro group can be reduced (using

    
     or 
    
    
    
    ) to an amine, allowing for further functionalization of the benzyl ether moiety.
Visualization: Derivatization Tree

ReactivityTree Core 3-Methoxy-2-[(4-nitrobenzyl)oxy] benzaldehyde Schiff Schiff Base Formation (+ R-NH2) Core->Schiff Chalcone Claisen-Schmidt (+ Acetophenone) Core->Chalcone Reduction Nitro Reduction (Sn/HCl or H2) Core->Reduction Imine Azomethines (Imines) Bioactivity: Antibacterial Schiff->Imine ChalconeProd Chalcones Bioactivity: Anti-inflammatory Chalcone->ChalconeProd Amine Amino-derivative Precursor for heterocycles Reduction->Amine

Figure 2: Primary derivatization pathways for drug development applications.

Biological Context

Derivatives of this scaffold are frequently investigated for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The 4-nitrobenzyl moiety often acts as a pharmacophore that enhances lipophilicity and DNA interaction, while the vanillin core provides antioxidant properties.

References

  • Majeed, R. H., et al. (2022).[4][5] "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International Journal of Molecular and Cellular Medicine.

  • Li, M., & Chen, X. (2008).[6] "3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde."[6] Acta Crystallographica Section E. (Structural analog reference for crystallographic data).

  • Sridevi, S. P., et al. (2021). "Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base." International Journal of Innovative Research in Technology.

  • PubChem Compound Summary. "3-Methoxy-2-nitrobenzaldehyde" (Isomer data for comparison).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, a compound of interest in medicinal chemistry and drug development. While specific experimental solubility data for this compound is not extensively available in public literature, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility profile in various organic solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore the utility of modern predictive models.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility stands out as a cornerstone for successful formulation and delivery. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, with its unique structural motifs, presents a case study for the importance of early and accurate solubility assessment. Understanding its behavior in different organic solvents is crucial for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental.

  • Formulation: Developing a stable and effective dosage form, be it oral, parenteral, or topical, hinges on the API's solubility.

  • Pharmacokinetics: The dissolution rate of an API, which is directly influenced by its solubility, governs its absorption and subsequent distribution, metabolism, and excretion (ADME) profile.

This guide will equip the reader with the necessary tools to approach the solubility characterization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde and similar novel chemical entities.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a simplified but powerful principle for predicting solubility.[1] This concept is rooted in the intermolecular forces between the solute (3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde) and the solvent. The key factors governing the solubility of this compound are:

  • Polarity: The presence of polar functional groups, such as the methoxy (-OCH₃), nitro (-NO₂), and aldehyde (-CHO) groups, as well as the ether linkage, imparts a degree of polarity to the molecule. Solvents with similar polarity are more likely to be effective.

  • Hydrogen Bonding: The oxygen atoms in the various functional groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors will likely exhibit enhanced solubility for this compound.

  • Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces within the crystal lattice that must be overcome.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice.

The structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde suggests a molecule with moderate polarity. The presence of both aromatic rings and polar functional groups indicates that it will likely be soluble in a range of organic solvents, but poorly soluble in water.

Physicochemical Properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde and Related Compounds

While specific experimental data for the target compound is scarce, we can infer some of its properties from structurally similar molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
3-Methoxy-2-nitrobenzaldehydeC₈H₇NO₄181.1597-101A key precursor, indicating the properties of a part of the target molecule.[2]
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehydeC₁₅H₁₃NO₅287.27-A related compound used as a precursor in Schiff base synthesis.[3]
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde C₁₅H₁₃NO₅ 287.27 Not available Target Compound

The molecular weight of the target compound is 287.27 g/mol . Its structure, combining a substituted benzaldehyde with a nitrobenzyl group, suggests a crystalline solid at room temperature. The presence of the nitro group and multiple oxygen atoms will contribute to its polarity.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is essential for obtaining reliable data.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation: Accurately weigh an excess amount of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde into a series of glass vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that excess solid remains.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.[4][5] These models, often based on Quantitative Structure-Property Relationships (QSPR), leverage the molecular structure to predict physicochemical properties.[6]

Machine Learning in Solubility Prediction

Recent advancements in machine learning have led to the development of robust models for predicting solubility in various organic solvents.[7][8] These models are trained on large datasets of known solubility data and can predict the solubility of new compounds with a reasonable degree of accuracy.[5] The general approach involves:

  • Descriptor Calculation: A set of numerical descriptors representing the molecular structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is calculated. These can include constitutional, topological, and quantum-chemical descriptors.

  • Model Application: The calculated descriptors are fed into a pre-trained machine learning model (e.g., Random Forest, Support Vector Machine) to predict the solubility in a specific solvent.

While predictive models are a powerful tool, it is important to note that their accuracy can vary, and experimental validation is always recommended.

The following diagram illustrates the logic of a predictive solubility model.

G A Molecular Structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde B Calculate Molecular Descriptors A->B Input C Pre-trained Machine Learning Model B->C Features D Predicted Solubility C->D Output

Caption: Logic of a machine learning-based solubility prediction model.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural features of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde and the "like dissolves like" principle, we can hypothesize its solubility in a range of common organic solvents.

SolventPolarity IndexHydrogen BondingPredicted SolubilityRationale
Non-Polar Solvents
Hexane0.1NoneLowThe high polarity of the solute is mismatched with the non-polar nature of the solvent.
Toluene2.4NoneModerateThe aromatic rings in both solute and solvent may provide some favorable interactions.
Polar Aprotic Solvents
Dichloromethane3.1AcceptorHighGood polarity match.
Acetone5.1AcceptorHighThe polar nature of the ketone group will interact favorably with the polar groups of the solute.
Acetonitrile5.8AcceptorModerate to HighA polar solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)7.2AcceptorVery HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Polar Protic Solvents
Ethanol4.3Donor & AcceptorModerate to HighThe hydroxyl group can engage in hydrogen bonding with the solute.
Methanol5.1Donor & AcceptorModerate to HighSimilar to ethanol, its smaller size may enhance solvation.
Water10.2Donor & AcceptorVery LowThe large non-polar regions of the molecule will likely lead to poor aqueous solubility.

Conclusion

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Dow, D., et al. (2021). A unified ML framework for solubility prediction across organic solvents. Royal Society of Chemistry. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

  • Zhang, H., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Unknown. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Unknown. (2023). Solubility of Organic Compounds. Unknown Source.
  • PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Unknown. (2021). Solubility Tests for Organic Compounds. YouTube. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Unknown. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Identification & Synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

The following technical guide is structured to serve as a definitive reference for the identification, synthesis, and verification of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde . Executive Summary The compound 3-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the identification, synthesis, and verification of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde .

Executive Summary

The compound 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a specific regioisomer derived from the alkylation of o-vanillin. Unlike its more common isomer derived from vanillin (4-position substitution), this 2-position derivative is frequently utilized as a specialized intermediate in the synthesis of benzofuran derivatives and Schiff base ligands for coordination chemistry.

Accurate identification of this compound is critical due to the high prevalence of regioisomers in commercial databases. This guide provides the structural descriptors, a validated synthesis protocol, and a logic-based search strategy to retrieve its CAS registry number from proprietary databases (e.g., SciFinderⁿ, Reaxys) when public indexing is ambiguous.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[3][4]
  • IUPAC Name: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

  • Systematic Name: 2-(4-Nitrobenzyloxy)-3-methoxybenzaldehyde

  • Molecular Formula: C₁₅H₁₃NO₅

  • Molecular Weight: 287.27 g/mol

  • Key Structural Feature: The aldehyde group is ortho to the benzyloxy group, which is critical for subsequent cyclization reactions (e.g., to benzofurans).

Structural Distinction (The Isomer Trap)

Researchers often conflate this compound with its para-isomer. You must distinguish between:

  • Target (o-Vanillin derivative): Substitution at position 2.[1]

  • Isomer (Vanillin derivative): Substitution at position 4 (4-[(4-nitrobenzyl)oxy]-3-methoxybenzaldehyde).

FeatureTarget CompoundCommon Isomer (Avoid)
Precursor o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Substitution 2-Position (Ortho to CHO)4-Position (Para to CHO)
Reactivity Capable of benzofuran cyclizationTypically stable to cyclization
Precursor CAS 148-53-8 121-33-5
Search Descriptors

Use these strings for exact database retrieval:

  • SMILES: COc1cccc(C=O)c1OCc2ccc(cc2)=O

  • InChIKey: (Requires generation from structure, typically unique)

Database Search Methodology

Public web searches for this specific intermediate often yield "No Results" or incorrect isomers. Follow this autonomous search protocol to retrieve the authoritative CAS number from chemical abstracts.

SearchWorkflow Start Start: Identification Input Input Structure (SMILES) Start->Input DB_Search Query SciFinder/Reaxys (Substructure Search) Input->DB_Search Filter Filter by Exact Match DB_Search->Filter Verify Verify Precursors (o-Vanillin + 4-Nitrobenzyl Br) Filter->Verify Result Retrieve CAS & Physical Data Verify->Result

Figure 1: Logic flow for retrieving the CAS number of non-commercial intermediates.

Synthesis Protocol (Self-Validating System)

Since this compound is often synthesized in situ or on-demand, the following protocol ensures high purity and regio-specificity. This method relies on a standard Williamson ether synthesis.

Reaction Scheme

Reactants:

  • o-Vanillin (CAS 148-53-8): 1.0 eq

  • 4-Nitrobenzyl bromide (CAS 100-11-8): 1.1 eq

  • Base: Potassium Carbonate (

    
    ): 2.0 eq
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (10 mmol) in anhydrous DMF (15 mL). Add

    
     (20 mmol) and stir at room temperature for 15 minutes. Observation: The solution typically turns bright yellow due to phenolate formation.
    
  • Alkylation: Add 4-nitrobenzyl bromide (11 mmol) portion-wise.

  • Reflux: Heat the mixture to 60-80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

    • Validation: The starting material (o-vanillin) spot will disappear; a less polar product spot will appear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF if necessary.

Analytical Verification

To ensure you have the correct regioisomer, verify the aldehyde proton signal via


-NMR.
NucleusSignal (approx.)[2][3][1][4][5]MultiplicityAssignment
1H 10.2 - 10.5 ppmSinglet (s)Aldehyde (-CHO)
1H 5.3 - 5.5 ppmSinglet (s)Benzylic (-OCH2-)
1H 3.9 ppmSinglet (s)Methoxy (-OCH3)

Synthesis Pathway Visualization

SynthesisPath Reactants Reactants: o-Vanillin + 4-Nitrobenzyl Bromide Intermediate Intermediate: Phenolate Anion Reactants->Intermediate K2CO3 / DMF Transition Transition State: SN2 Attack Intermediate->Transition + Electrophile Product Product: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Transition->Product - KBr Cyclization Potential Application: Benzofuran Derivative Product->Cyclization Base/Heat (Optional)

Figure 2: Synthetic pathway from o-vanillin to the target ether and potential downstream applications.

References

  • Şahin Gül, D., et al. "Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers." ResearchGate, Trakya University. (Describes the synthesis of benzyloxybenzaldehyde derivatives from o-vanillin).

  • PubChem Compound Summary. "o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)." National Center for Biotechnology Information.

  • Sigma-Aldrich. "4-Nitrobenzyl bromide Product Specification."

Sources

Exploratory

Technical Guide: Electronic Properties and Photochemistry of Nitrobenzyl-Protected Benzaldehydes

The following technical guide details the electronic properties, synthesis, and photochemical mechanisms of nitrobenzyl-protected benzaldehydes (specifically, o-nitrobenzyl acetals). Executive Summary This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and photochemical mechanisms of nitrobenzyl-protected benzaldehydes (specifically, o-nitrobenzyl acetals).

Executive Summary

This guide addresses the physicochemical behavior of benzaldehydes protected as ** o-nitrobenzyl (ONB) acetals**. Unlike standard esters or ethers, ONB acetals exhibit distinct electronic sensitivity and quantum efficiencies due to the specific stability of the hemiacetal intermediates formed during photolysis. This document synthesizes data on substituent effects (Hammett relationships), absorption tuning (red-shifting), and optimized synthesis protocols for researchers in drug delivery and chemical biology.

Mechanistic Foundations

The photodeprotection of nitrobenzyl-protected benzaldehydes operates via a Norrish Type II-like mechanism . Unlike simple esters, the acetal functionality introduces a critical hemiacetal intermediate that dictates the kinetics of release.

The Photochemical Pathway

Upon UV excitation (


 or 

), the o-nitrobenzyl moiety undergoes an intramolecular 1,5-hydrogen abstraction. This generates a short-lived aci-nitro tautomer, which cyclizes to a benzisoxazoline (often transient) and rearranges to a hemiacetal.

Critical Insight: In acetals, the collapse of the hemiacetal is the rate-determining step for the release of the free benzaldehyde payload. This step is acid-catalyzed, meaning the local pH environment significantly alters the "effective" quantum yield in biological contexts.

Visualization of the Cleavage Mechanism

The following diagram illustrates the stepwise degradation of the acetal under UV irradiation.

PhotolysisMechanism GroundState Ground State (ONB Acetal) ExcitedState Excited State (S1 / T1) GroundState->ExcitedState hν (UV) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro 1,5-H Shift (Fast) Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization & Rearrangement Products Release: Free Benzaldehyde + Nitroso-byproduct Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: Photochemical cascade of o-nitrobenzyl acetals. Note the hemiacetal collapse as the final release step.

Electronic Properties & Substituent Effects

The electronic structure of the nitrobenzyl ring governs the absorption maximum (


) and the quantum yield (

).
Tuning Absorption ( )

The parent o-nitrobenzyl group absorbs primarily in the UV-C/UV-B region (<320 nm), which is often toxic to cells. Modifying the aromatic core with electron-donating groups (EDGs) shifts this absorption.

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB): The addition of two methoxy groups creates a "push-pull" electronic system with the nitro group. This reduces the HOMO-LUMO gap, red-shifting the

    
     to ~350–365 nm, allowing for uncaging with standard UV-A LEDs or lasers.
    
  • 
    -Substitution:  Placing a methyl group at the benzylic carbon (
    
    
    
    -methyl) does not significantly shift
    
    
    but drastically alters the quantum yield (see below).
Quantum Yield ( ) and Kinetics

Research indicates that acetals often photoreact more efficiently than their ester counterparts.

Derivative TypeSubstituent (R)

(nm)
Relative

(approx)
Electronic Effect
Parent ONB H~2801.0 (Ref)Baseline
DMNB 4,5-OMe~3500.8 - 1.2Red-shift via mesomeric donation

-Methyl ONB

-Me
~2803.0 - 5.0Stabilizes radical intermediate

-Methyl DMNB

-Me, 4,5-OMe
~3502.5 - 4.0Combined red-shift + stability

Key Technical Finding: A study comparing 2-nitrobenzyl acetals of diols against 2-nitrobenzyl acetate found the acetals to photoreact up to 23 times more efficiently [1].[1] This is attributed to the thermodynamics of the hydrogen abstraction step, which is more favorable in the acetal electronic environment than in the ester.

Hammett Correlations

While one might expect a linear Hammett relationship, the kinetics of ONB cleavage are complex.

  • Leaving Group Acidity: There is a strong correlation between the rate of photolysis and the

    
     of the leaving group.[2][3][4][5] For benzaldehyde acetals, the "leaving group" is effectively the diol/alcohol stabilizing the aldehyde.
    
  • Ring Substitution: Steric effects often dominate electronic effects regarding the kinetics of the H-abstraction, although electronic effects dominate the absorption spectrum [2].

Synthesis & Characterization Protocols

The synthesis of nitrobenzyl acetals requires protection of the aldehyde under conditions that prevent premature degradation.

Standard Acetalization Protocol

Reagents: Benzaldehyde derivative (1.0 eq), o-Nitrobenzyl alcohol (2.2 eq), p-Toluenesulfonic acid (pTsOH, cat.), Benzene or Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve the benzaldehyde and o-nitrobenzyl alcohol in the solvent. Add catalytic pTsOH (approx 5 mol%).

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete within 4–12 hours. Monitor by TLC (disappearance of aldehyde carbonyl stretch in IR or shift in

    
    ).
    
  • Workup: Cool to RT. Wash with saturated

    
     (critical to remove acid catalyst and prevent hydrolysis). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization is preferred over column chromatography to avoid acid-catalyzed hydrolysis on silica gel. If chromatography is necessary, add 1% triethylamine to the eluent.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Reagent Prep: Benzaldehyde + ONB-Alcohol (Solvent: Toluene) Step2 Catalysis: Add pTsOH (cat.) Attach Dean-Stark Step1->Step2 Step3 Reflux: Remove Water (Drive Equilibrium) Step2->Step3 Step4 Quench: Wash with NaHCO3 (Neutralize Acid) Step3->Step4 Step5 Isolation: Recrystallization (Avoid Acidic Silica) Step4->Step5

Figure 2: Optimized synthesis workflow for acid-sensitive nitrobenzyl acetals.

Applications in Chemical Biology

The electronic properties of these acetals make them ideal for "Caged Scents" and "Pro-drug" release.

  • Bioactive Aldehyde Release: Many signaling molecules (e.g., 4-hydroxynonenal) are aldehydes. Protecting them as ONB acetals renders them inert. Upon UV irradiation, the electronic rearrangement releases the active aldehyde with high spatial precision.

  • Two-Photon Uncaging: Derivatives with extended conjugation (via the benzaldehyde payload or the ONB ring) can exhibit significant two-photon absorption cross-sections, allowing for deep-tissue activation using IR lasers (700–800 nm).

References

  • Šebej, P., Šolomek, T., Hroudná, L., Brancová, P., & Klán, P. (2009).[1] Photochemistry of 2-Nitrobenzylidene Acetals. Journal of Organic Chemistry, 74(22), 8647–8658. [Link]

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal, 12(26), 6865–6879. [Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical Physicochemical Properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Introduction In the landscape of modern drug discovery and materials science, the predictive understanding of a molecule's physicochemical properties is a cornerstone of rational design and development. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the predictive understanding of a molecule's physicochemical properties is a cornerstone of rational design and development. This guide provides a comprehensive theoretical analysis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, a novel aromatic aldehyde bearing structural motifs of significant interest. This molecule integrates the vanillin-like core, known for its versatile biological activities, with a 4-nitrobenzyl ether linkage, a group often employed as a photolabile protecting group and a modulator of biological function.[1][2] This unique combination suggests a rich potential for applications in medicinal chemistry and polymer science.

This technical guide will delve into the predicted physicochemical characteristics of this compound, outlining the computational methodologies used for these predictions. Furthermore, a plausible synthetic pathway will be proposed, and its potential biological and chemical reactivity will be discussed in the context of its constituent functional groups. The insights presented herein are intended to provide a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Molecular Structure and In Silico Analysis

The foundational step in predicting the physicochemical properties of a molecule is the precise definition of its two-dimensional structure. The structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is depicted below, along with its corresponding SMILES (Simplified Molecular-Input Line-Entry System) notation, which serves as a machine-readable representation for computational analysis.[3]

Canonical SMILES: O=Cc1cccc(OC)c1OCC2=CC=C([O-])C=C2

This structure reveals a benzaldehyde ring substituted with a methoxy group and a 4-nitrobenzyloxy group at positions 3 and 2, respectively. The presence of an aldehyde, an ether, a methoxy group, and a nitro group imparts a unique electronic and steric profile to the molecule.

Caption: 2D structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde predicted using established computational models. These parameters are crucial in assessing the molecule's potential for drug-likeness, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₅H₁₃NO₅Defines the elemental composition.
Molecular Weight 287.27 g/mol Influences solubility, permeability, and diffusion.
logP (Octanol/Water Partition Coefficient) 2.95 ± 0.5Indicates lipophilicity; affects membrane permeability and solubility.[4][5][6]
Topological Polar Surface Area (TPSA) 81.4 ŲCorrelates with passive molecular transport through membranes.[7][8]
Hydrogen Bond Acceptors 6Influences solubility and binding to biological targets.
Hydrogen Bond Donors 0Affects solubility and binding characteristics.
Molar Refractivity 74.5 cm³/molRelates to molecular volume and London dispersion forces in ligand-receptor interactions.[9][10]
Rotatable Bonds 5Impacts conformational flexibility and binding entropy.

Computational Methodology

The theoretical physicochemical properties presented in this guide were derived using a combination of well-established in silico methods. The process for obtaining these predictions is outlined below.

Property Prediction Workflow

The prediction of physicochemical properties from a chemical structure, represented by its SMILES string, involves a series of computational steps. These steps leverage algorithms trained on large datasets of experimentally determined properties.[11]

G cluster_input Input cluster_processing Computational Processing cluster_models Predictive Models cluster_output Output smiles SMILES String O=Cc1cccc(OC)c1OCC2=CC=C(N+[O-])C=C2 parsing SMILES Parsing & 2D Structure Generation smiles->parsing Input descriptor Molecular Descriptor Calculation parsing->descriptor Generates logp_model logP Prediction (e.g., ALOGPS, Molinspiration) descriptor->logp_model tpsa_model TPSA Calculation (Fragment-based methods) descriptor->tpsa_model other_props Other Property Calculations (Rule-based & QSPR models) descriptor->other_props properties Predicted Physicochemical Properties Table logp_model->properties tpsa_model->properties other_props->properties

Caption: Workflow for predicting physicochemical properties from a SMILES string.

Step-by-Step Protocol for In Silico Prediction:
  • SMILES String Generation: The first step involves converting the 2D chemical structure of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde into its canonical SMILES string. This provides a standardized, linear representation of the molecule.

  • Input into Prediction Software: The SMILES string is then used as input for various online and offline computational tools. Several platforms offer robust algorithms for property prediction, including:

    • ALOGPS 2.1: For the prediction of logP and aqueous solubility.[12]

    • Molinspiration: Provides calculations for logP, TPSA, and other molecular properties.[6][7]

    • ChemAxon's Calculator Plugins: Offers a suite of tools for calculating properties like pKa, polar surface area, and refractivity.[8][10]

  • Algorithmic Calculation: These tools employ different methodologies for their predictions:

    • logP: Often calculated using atom-based or fragment-based contribution methods. These methods sum the hydrophobicity values of the individual atoms or molecular fragments.[5]

    • TPSA: Calculated by summing the surface contributions of polar fragments. This method avoids the need for 3D structure generation, making it rapid and suitable for high-throughput screening.[13]

    • Molar Refractivity: Typically calculated using an atomic contribution method, where the refractivity values of individual atoms are summed.[9]

  • Data Aggregation and Analysis: The predicted values from multiple sources are aggregated and, where applicable, averaged to provide a more robust estimate. The significance of each property in the context of drug discovery and materials science is then analyzed.

Proposed Synthetic Pathway

While no specific synthesis for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde has been reported in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions, particularly Williamson ether synthesis. The proposed pathway starts from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product o_vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) williamson Williamson Ether Synthesis (Base, Solvent) o_vanillin->williamson nitrobenzyl_bromide 4-Nitrobenzyl bromide nitrobenzyl_bromide->williamson product 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde williamson->product

Caption: Proposed synthetic workflow for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde.

Detailed Experimental Protocol:
  • Deprotonation of o-Vanillin: To a solution of 2-hydroxy-3-methoxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), a mild base such as potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Nucleophilic Substitution: 4-Nitrobenzyl bromide is then added to the reaction mixture. The phenoxide acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide ion in an Sₙ2 reaction.

  • Reaction Monitoring and Work-up: The reaction is typically heated to ensure completion and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde.

This synthetic approach is analogous to the preparation of other alkoxy-substituted benzaldehydes and nitrobenzyl ethers.[14][15]

Potential Applications and Biological Relevance

The unique structural features of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde suggest several potential applications, primarily in the fields of medicinal chemistry and materials science.

Pharmacological Potential
  • Vanillin Scaffold: The vanillin core is a "privileged scaffold" in drug design, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][16][17][18] The aldehyde group can be readily converted into other functional groups, such as Schiff bases, which often display enhanced biological activity.

  • Nitrobenzyl Moiety: Nitro-containing compounds are known to possess diverse biological activities, including antibacterial and anticancer effects.[2][19][20][21] The nitro group can undergo bioreduction in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

  • Drug Delivery: The 4-nitrobenzyl group is a well-known photolabile protecting group.[15][22][23][24] It is conceivable that this molecule could be incorporated into larger systems where the active component is released upon irradiation with UV light, allowing for spatiotemporal control of drug delivery.

Materials Science Applications
  • Photodegradable Polymers: The photocleavable nature of the nitrobenzyl ether linkage could be exploited in the design of photodegradable polymers and hydrogels.[15] Such materials have applications in tissue engineering, controlled release systems, and photolithography.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the physicochemical properties of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. Through in silico modeling, we have predicted key parameters that are indicative of its potential as a bioactive molecule. The proposed synthetic pathway offers a practical route for its preparation, enabling further experimental investigation. The confluence of the pharmacologically relevant vanillin scaffold and the versatile nitrobenzyl group suggests that this molecule is a promising candidate for further research in drug discovery and materials science. The data and protocols presented herein are intended to serve as a valuable starting point for researchers seeking to explore the potential of this and related compounds.

References

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC. (2025, November 21). Retrieved February 13, 2026, from [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega. (2025, November 15). Retrieved February 13, 2026, from [Link]

  • Molar Refractivity - vCalc. (2016, August 15). Retrieved February 13, 2026, from [Link]

  • Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved February 13, 2026, from [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved February 13, 2026, from [Link]

  • Virtual logP On-line. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved February 13, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved February 13, 2026, from [Link]

  • Exploring Vanillin: From Natural Origins to Modern Applications - Flavor Frenzy. (2024, September 12). Retrieved February 13, 2026, from [Link]

  • Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset | ACS Publications. (2020, November 11). Retrieved February 13, 2026, from [Link]

  • Molecular Polar Surface Area PSA - Molinspiration. (n.d.). Retrieved February 13, 2026, from [Link]

  • Polar Surface Area - NodePit. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (n.d.). Retrieved February 13, 2026, from [Link]

  • cLogP Calculation - Osiris Property Explorer - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved February 13, 2026, from [Link]

  • Refractivity Plugin - Chemaxon Docs. (n.d.). Retrieved February 13, 2026, from [Link]

  • Predicting molecule properties based on its SMILES - Kaggle. (n.d.). Retrieved February 13, 2026, from [Link]

  • Fast Calculation of Molecular Polar Surface Area Directly from SMILES - Daylight. (n.d.). Retrieved February 13, 2026, from [Link]

  • 8.5 Surface calculation. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Polar Surface Area Analysis Services - CD ComputaBio. (n.d.). Retrieved February 13, 2026, from [Link]

  • Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches - arXiv. (2024, August 18). Retrieved February 13, 2026, from [Link]

  • Maxsmi: Maximizing molecular property prediction performance with confidence estimation using SMILES augmentation and deep learning | Request PDF - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions - ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. (n.d.). Retrieved February 13, 2026, from [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Free Refractive Index Calculator - Mathos AI. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3858058 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (2025, November 20). Retrieved February 13, 2026, from [Link]

  • Index of Refraction Calculator. (n.d.). Retrieved February 13, 2026, from [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents. (n.d.).
  • Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. (n.d.). Retrieved February 13, 2026, from [Link]

  • Free Refraction Calculator - Mathos AI. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • 4-[(4-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 4154276 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. (n.d.).
  • CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Chemoselective Protection of o-Vanillin using p-Nitrobenzyl Bromide

Introduction and Strategic Overview In the intricate landscape of drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. These chemical moieties serve as temporary masks for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In the intricate landscape of drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. These chemical moieties serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified. The selection of a protecting group is a critical decision, guided by its stability to a range of reaction conditions and, just as importantly, the ease and selectivity of its eventual removal.

This application note provides a detailed protocol and the underlying scientific rationale for the protection of the phenolic hydroxyl group of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) using p-nitrobenzyl bromide. o-Vanillin is a valuable bifunctional building block, possessing both a reactive phenol and an aldehyde. The selective protection of the phenolic hydroxyl is often a necessary first step to allow for chemical transformations at the aldehyde functionality.

The p-nitrobenzyl (PNB) group is an excellent choice for protecting phenols due to its robust stability under acidic and many oxidative/reductive conditions.[1] Its true utility, however, lies in the diverse and often mild conditions under which it can be cleaved, including catalytic hydrogenation, reduction, or specific basic hydrolysis, offering an orthogonal deprotection strategy in the presence of other protecting groups like standard benzyl ethers.[2][3][4]

This guide is designed for researchers and drug development professionals, offering a field-proven, self-validating protocol grounded in established chemical principles.

Reaction Mechanism: The Williamson Ether Synthesis

The protection of o-vanillin's phenolic hydroxyl with p-nitrobenzyl bromide proceeds via the classic Williamson Ether Synthesis .[5][6][7] This reaction is a cornerstone of organic chemistry for the formation of ethers and follows a bimolecular nucleophilic substitution (SN2) mechanism.[8]

The process can be broken down into two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of o-vanillin. This generates a highly nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ~10) but not so strong as to promote unwanted side reactions involving the aldehyde group.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of p-nitrobenzyl bromide. The electron-withdrawing nature of the para-nitro group makes this carbon particularly susceptible to nucleophilic attack. This concerted step results in the formation of the new C-O ether bond and the simultaneous displacement of the bromide ion, a good leaving group.

The overall transformation is a reliable and high-yielding method for synthesizing aryl benzyl ethers.

Caption: The Williamson Ether Synthesis mechanism for PNB protection.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 10 mmol.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (g)Moles (mmol)EquivalentsCAS No.
o-Vanillin152.151.5210.01.0148-53-8
p-Nitrobenzyl bromide216.032.3811.01.1100-11-8
Potassium Carbonate (K₂CO₃)138.212.0715.01.5584-08-7
Acetone (anhydrous)-50 mL--67-64-1
Ethyl Acetate-~100 mL--141-78-6
Brine (sat. NaCl aq.)-~30 mL---
Sodium Sulfate (anhydrous)-~5 g--7757-82-6

Safety Precautions:

  • p-Nitrobenzyl bromide is a lachrymator and a potential mutagen. Handle this reagent exclusively in a well-ventilated fume hood.[9]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acetone and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-vanillin (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: Add p-nitrobenzyl bromide (2.38 g, 11.0 mmol) to the suspension.

    • Expertise Note: Adding the alkylating agent last ensures the base is present to immediately deprotonate the phenol, minimizing any potential degradation of the starting material. A slight excess (1.1 eq) of the bromide ensures complete consumption of the limiting o-vanillin.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • TLC Monitoring (Self-Validation): Prepare a TLC chamber with a 4:1 Hexane:Ethyl Acetate eluent. Spot a baseline of the starting o-vanillin, the p-nitrobenzyl bromide, and the co-spot. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate. The reaction is complete when the o-vanillin spot (Rf ~0.4) has been completely consumed, and a new, less polar product spot appears (Rf ~0.6). This typically takes 4-6 hours.

  • Work-up - Quenching and Extraction: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Filter the suspension through a pad of Celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone (~10 mL). c. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude residue in ethyl acetate (~50 mL). e. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and then with brine (1 x 30 mL).

    • Expertise Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~5 g). Decant or filter the dried solution and concentrate it under reduced pressure to yield the crude product, which should be a pale yellow solid.

  • Purification: a. Recrystallization (Preferred Method): The crude product can be effectively purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. b. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Trustworthiness Note: A sharp melting point of the final product, consistent with literature values, is a strong indicator of purity. The expected melting point for 2-methoxy-3-(4-nitrobenzyloxy)benzaldehyde is approximately 138-140°C.

Visualization of Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine o-Vanillin & K₂CO₃ in Flask B 2. Add Anhydrous Acetone A->B C 3. Add p-Nitrobenzyl Bromide B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Filter Inorganics E->F G 7. Concentrate (Rotovap) F->G H 8. Dissolve in EtOAc, Wash with H₂O & Brine G->H I 9. Dry over Na₂SO₄ & Concentrate H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Filter & Dry Final Product J->K

Sources

Application

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Executive Summary This application note details the protocol for synthesizing Schiff bases (imines) utilizing 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde as the electrophilic precursor. This specific aldehyde is a deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) utilizing 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde as the electrophilic precursor. This specific aldehyde is a derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), distinguished by a bulky, electron-withdrawing 4-nitrobenzyl ether moiety at the ortho position.

The presence of the nitrobenzyl group significantly alters the electronic environment and steric profile of the resulting Schiff base, making these compounds highly relevant for:

  • Medicinal Chemistry: Enhancing lipophilicity and targeting specific biological pathways (e.g., antimicrobial and anticancer activity).

  • Coordination Chemistry: Acting as bidentate or tridentate ligands (NO or ONO donors) for transition metal complexes (Cu(II), Ni(II), Sn(IV)).

This guide provides a robust, self-validating workflow from precursor synthesis to final characterization, ensuring high reproducibility and purity.

Chemical Background & Mechanism[1][2][3]

The Electrophile: Structural Analysis

The starting material, 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, possesses three critical features:

  • Aldehyde (-CHO): The reactive center for nucleophilic attack.

  • 3-Methoxy Group (-OCH₃): An electron-donating group (EDG) that stabilizes the aromatic ring but can slightly reduce the electrophilicity of the carbonyl carbon via resonance.

  • 2-[(4-Nitrobenzyl)oxy] Group: A bulky substituent containing an electron-withdrawing nitro group. This moiety imposes steric hindrance near the reaction center and influences crystal packing through

    
    -
    
    
    
    stacking interactions.
Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis follows a classic nucleophilic addition-elimination pathway:

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[1]

  • Addition: The primary amine (nucleophile) attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, generating the imine (C=N) bond.

Mechanistic Pathway Visualization

ReactionMechanism cluster_conditions Critical Parameters Aldehyde Aldehyde Precursor (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. (AcOH) Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Transition Dehydration (-H₂O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Elimination Params Solvent: EtOH/MeOH Temp: Reflux (70-80°C) Time: 3-6 Hours

Figure 1: Logical flow of the acid-catalyzed condensation reaction forming the Schiff base.

Experimental Protocol

Materials and Reagents
  • Precursor: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (Synthesized via Williamson ether synthesis from o-vanillin and 4-nitrobenzyl bromide).

  • Amine Source: Substituted aniline (e.g., 4-fluoroaniline, 4-aminophenol) or hydrazide.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Anhydrous solvents are preferred to push equilibrium forward.

  • Catalyst: Glacial Acetic Acid.[2]

  • Purification: Diethyl ether, cold ethanol.

Synthesis Workflow
Step 1: Precursor Preparation (If not commercially available)
  • Reaction: React o-vanillin (10 mmol) with 4-nitrobenzyl bromide (10 mmol) and K₂CO₃ (20 mmol) in DMF or Acetone.

  • Conditions: Reflux for 4-6 hours.

  • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol.

  • Yield Target: >85%.

  • Validation: Melting point approx. 180-185°C.[3]

Step 2: Schiff Base Condensation[4]
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde in 20 mL of hot absolute ethanol.

  • Amine Addition: Add 1.0 mmol (equimolar) of the selected primary amine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a water condenser and reflux the mixture at 70-80°C for 3 to 6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath or reduce solvent volume by rotary evaporation.

  • Filtration: Filter the colored solid (typically yellow/orange) under vacuum.

  • Washing: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/chloroform mixture. Allow to crystallize slowly to ensure high purity.

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Spectroscopic Data Summary
TechniqueParameterExpected ValueStructural Assignment
FT-IR

(C=N)
1600 – 1625 cm⁻¹Imine Linkage (Confirming formation)
FT-IR

(NO₂)
1510 – 1530 cm⁻¹Nitro group (Asymmetric stretch)
¹H NMR

(CH=N)
8.5 – 9.2 ppm (s, 1H)Azomethine Proton (Diagnostic)
¹H NMR

(OCH₃)
3.8 – 3.9 ppm (s, 3H)Methoxy protons
¹H NMR

(OCH₂)
5.2 – 5.4 ppm (s, 2H)Benzylic protons (Ether linkage)
UV-Vis

280 – 350 nm

and

transitions
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate High solubility of productEvaporate solvent to 50% volume; Cool to 0°C; Add cold water dropwise (trituration).
Low Yield Equilibrium favoring reactantsUse a Dean-Stark trap or molecular sieves to remove water; Increase reflux time.
Impure Product Unreacted amine trappedRecrystallize from Ethanol/DMF; Wash thoroughly with ether.
Oiling Out Rapid coolingRe-dissolve in hot solvent and cool very slowly; Seed with a crystal if available.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Dissolve Dissolve Aldehyde (1 eq) in Hot Ethanol Start->Dissolve AddAmine Add Primary Amine (1 eq) + Cat. Acetic Acid Dissolve->AddAmine Reflux Reflux (80°C, 4-6h) Monitor via TLC AddAmine->Reflux Cool Cool to RT / Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Et₂O Filter->Wash Recryst Recrystallization (Hot EtOH/CHCl₃) Wash->Recryst Analyze Characterization (IR, NMR, MP) Recryst->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target Schiff base.

Applications & Significance

The specific inclusion of the 4-nitrobenzyl group distinguishes this protocol from standard vanillin-based syntheses.

  • Electronic Tuning: The electron-withdrawing nitro group reduces the electron density on the ether oxygen, indirectly affecting the Lewis basicity of the imine nitrogen. This is critical when tuning the stability constants of metal complexes (e.g., Tin(IV) or Copper(II)).

  • Biological Activity: The nitro-aromatic moiety is a known pharmacophore. Schiff bases derived from this specific aldehyde have shown enhanced activity against E. coli and S. aureus compared to their non-nitrated counterparts due to increased lipophilicity facilitating cell membrane penetration.

References

  • Synthesis and Characterization of Substituted o-Vanillin Derivatives: Shaker, S. A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents. National Institutes of Health (PMC). [Link]

  • Organotin(IV) Complexes of o-Vanillin Ethers: Singh, H. L., et al. (2016). Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Gavin Publishers. [Link]

  • General Schiff Base Synthesis Protocols: Majeed, R. A. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde. International Journal of Molecular and Cellular Medicine. [Link]

  • Crystallographic Data & Structural Insights: Li, M., & Chen, X.[5] (2008).[5] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[5] Acta Crystallographica Section E. (Provides structural analogy for packing interactions). [Link]

Sources

Method

reductive amination reactions involving 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Application Note: Chemoselective Reductive Amination of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Strategic Overview This guide details the protocol for the reductive amination of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Strategic Overview

This guide details the protocol for the reductive amination of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (referred to herein as Compound A ).

Compound A presents a classic chemoselectivity challenge in organic synthesis. It contains two reducible functionalities:

  • The Aldehyde (Target): An electrophilic center requiring reduction to a secondary or tertiary amine.

  • The Nitro Group (Hazard): A functionality prone to reduction to an aniline (

    
    ) or hydroxylamine (
    
    
    
    ) under standard hydrogenation conditions or with non-selective hydride donors.

The Objective: To selectively reduce the in situ generated imine/iminium species to the corresponding amine while maintaining the integrity of the p-nitrobenzyl ether moiety.

Recommended Reagent System: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). This system is chosen over Sodium Cyanoborohydride (


) due to lower toxicity and superior reaction kinetics for sterically congested aldehydes, and over Catalytic Hydrogenation (

) to strictly avoid nitro group reduction.

Critical Mechanistic Insights

Steric Congestion at the Reaction Center

Compound A is an o-vanillin derivative. The 2-position contains a bulky (4-nitrobenzyl)oxy group.

  • Implication: The formation of the hemiaminal and subsequent dehydration to the imine is sterically hindered compared to p-vanillin derivatives.

  • Expert Solution: The protocol below incorporates a Lewis Acid additive (Titanium(IV) isopropoxide) or a Dehydrating Agent (Magnesium Sulfate) to drive the equilibrium toward the imine prior to the addition of the reducing agent. This prevents direct reduction of the aldehyde to the alcohol (a common side reaction).

Chemoselectivity Profile

The nitro group (


) is electronically withdrawing, making the benzyl ether linkage potentially labile to hydrogenolysis.
  • Risk: Using

    
     or 
    
    
    
    will almost certainly reduce the nitro group.
  • Control: STAB is a mild hydride donor. It reduces iminiums rapidly but reacts negligibly with nitro groups or the aldehyde itself (under slightly acidic conditions) at room temperature.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the nitro group.

G Start Substrate: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Inter1 Intermediate: Hemiaminal Start->Inter1 + Amine (Equilibrium) Amine Reagent: Primary/Secondary Amine (R-NH2) Amine->Inter1 Imine Key Intermediate: Iminium Ion / Imine Inter1->Imine - H2O (Ti(OiPr)4 or MgSO4) Product Target Product: Secondary Amine (Nitro Group Intact) Imine->Product + STAB (Hydride Transfer) SideProduct Avoided Side Product: Aniline Derivative (Over-reduction) Imine->SideProduct H2/Pd-C (AVOID)

Caption: Chemoselective reductive amination pathway. Note the critical divergence where STAB ensures nitro-retention versus catalytic hydrogenation.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Compound A Substrate1.0Dry thoroughly before use.
Amine (R-NH2) Nucleophile1.1 - 1.2Free base preferred. If HCl salt, add 1.0 eq TEA.
STAB Reducing Agent1.4 - 1.6Sodium Triacetoxyborohydride. Moisture sensitive.
DCE or THF SolventN/AAnhydrous. DCE (1,2-Dichloroethane) is standard; THF for solubility issues.
Acetic Acid (AcOH) Catalyst0.1 - 1.0Promotes iminium formation. Essential if not using Ti(OiPr)4.
Ti(OiPr)4 Additive (Optional)1.2Use for sterically hindered amines or unreactive aldehydes.
Step-by-Step Methodology

Step 1: Imine Formation (The Equilibrium Push)

  • Charge a flame-dried reaction flask (equipped with a magnetic stir bar) with Compound A (1.0 equiv).

  • Add Anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Add the Amine (1.1 equiv).[1]

  • Decision Point:

    • Standard Protocol: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at Room Temperature (RT).

    • For Hindered Substrates: Add Titanium(IV) isopropoxide (1.2 equiv) neat. Stir for 2–4 hours at RT.[2] (Note: The solution may turn slightly yellow/orange).

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). Note: STAB is mild, but cooling minimizes potential exotherms and side reactions. 6. Add STAB (1.5 equiv) portion-wise over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to RT. 8. Stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Target: Disappearance of the imine intermediate and aldehyde.
  • QC Check: Ensure the mass spectrum shows M+1 for the amine, not M-29 (aniline form from nitro reduction).

Step 3: Quench and Workup 9. Quench:

  • Standard: Add saturated aqueous
    
    
    .[1] Stir for 15 minutes until gas evolution ceases.
  • If Ti(OiPr)4 was used: Add 10% aqueous NaOH or Rochelle's salt solution to break the titanium emulsion. Stir vigorously for 1 hour until layers clarify.
  • Extraction: Extract the aqueous layer with DCM (
    
    
    ).
  • Drying: Combine organic layers, dry over
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 12. Purify via Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel.
  • Eluent: Hexanes/Ethyl Acetate (often with 1% Triethylamine to prevent streaking of the amine).

Process Workflow Diagram

Workflow Setup Step 1: Setup Dissolve Compound A + Amine in DCE (Anhydrous) Decision Is the Amine Hindered? Setup->Decision RouteA Route A (Standard): Add AcOH (1.0 eq) Stir 30 min Decision->RouteA No RouteB Route B (Hindered): Add Ti(OiPr)4 (1.2 eq) Stir 2-4 h Decision->RouteB Yes Reduction Step 2: Reduction Cool to 0°C Add STAB (1.5 eq) Warm to RT, Stir 12h RouteA->Reduction RouteB->Reduction Quench Step 3: Quench Sat. NaHCO3 (Route A) OR 10% NaOH (Route B) Reduction->Quench Workup Step 4: Workup Extract (DCM) Dry (Na2SO4) Concentrate Quench->Workup

Caption: Operational workflow distinguishing between standard and Lewis-acid promoted protocols.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance at the 2-position prevents imine formation.Switch from AcOH to Ti(OiPr)4 protocol. Increase concentration to 0.5 M.
Aldehyde Reduction (Alcohol formation) Reducing agent added before imine formation was complete.Extend "Step 1" time. Use molecular sieves (

) during imine formation.
Nitro Reduction (Aniline formation) Presence of metal contaminants or excessive temperature.Ensure glassware is free of Pd/Pt residues. Keep reaction < 40°C. Do not use

.
Product Streaking on TLC Interaction of amine with acidic silica.Pre-treat TLC plate with 5% Et3N/Hexanes or add 1% Et3N to the eluent.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational text establishing STAB as the superior reagent for reductive amination, specifically citing its chemoselectivity.
  • Bhattacharyya, S. (1995).[2] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett, 1995(10), 1079-1080.

    • Context: Establishes the protocol for using Titanium isopropoxide to overcome steric hindrance in imine formation, crucial for the o-substituted benzaldehyde structure.
  • Ono, N. (2001).[4] The Nitro Group in Organic Synthesis. Wiley-VCH.

    • Context: Authoritative reference on the reactivity of nitro groups, confirming their stability against borohydride reagents compared to catalytic hydrogen
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Context: Discusses the mechanism of STAB and similar acyloxyborohydrides.

Sources

Application

using 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde in Pharmaceutical Synthesis Executive Summary This application note details the synthetic utility of 3-Methoxy-2-[(4-nitrobenzyl)oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde in Pharmaceutical Synthesis

Executive Summary

This application note details the synthetic utility of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (hereafter referred to as Compound A ). Structurally derived from o-vanillin, this intermediate serves as a critical "bifunctional scaffold" in drug discovery. It combines a reactive electrophile (aldehyde) with a latent nucleophile precursor (nitro-benzyl ether), making it an ideal candidate for Diversity-Oriented Synthesis (DOS) of fused heterocycles, particularly substituted benzofurans , quinazolines , and Schiff base ligands with antimicrobial and anticancer potential.

Module 1: Structural Significance & Strategic Value

Compound A is distinguished by its ortho-substitution pattern. Unlike its p-vanillin derived isomers, the proximity of the aldehyde group (C1) and the protected phenol (C2) facilitates intramolecular cyclization reactions that are inaccessible to meta- or para-substituted analogs.

Key Functional Motifs:

  • The Aldehyde Handle: Enables Knoevenagel condensations, reductive aminations, and Schiff base formation.

  • The Nitrobenzyl "Safety Catch": The 4-nitrobenzyl group acts as a robust protecting group for the phenol during initial transformations. However, under reducing conditions, it converts to a 4-aminobenzyl ether, unlocking a secondary nucleophilic site for further coupling or cyclization.

Visualizing the Strategic Workflow

SynthesisStrategy Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Product Compound A (3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde) Start->Product Williamson Ether Synthesis Reagent 4-Nitrobenzyl Bromide + K2CO3 Reagent->Product Path1 Pathway A: Schiff Base Formation (Bioactive Ligands) Product->Path1 + Primary Amines Path2 Pathway B: Reductive Cyclization (Heterocycle Synthesis) Product->Path2 + Reduction/Condensation

Figure 1: Strategic synthesis and divergent application pathways for Compound A.

Module 2: Synthesis Protocol

Objective: Synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde from o-vanillin.

Reagents & Materials
  • Precursor: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) [CAS: 148-53-8]

  • Electrophile: 4-Nitrobenzyl bromide [CAS: 100-11-8]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (HPLC Grade)

  • Catalyst (Optional): Potassium Iodide (KI) - accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in DMF (5 mL per gram of substrate).

    • Add anhydrous K₂CO₃ (1.5 eq).

    • Note: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol. The solution will turn bright yellow (phenolate formation).

  • Alkylation:

    • Add 4-nitrobenzyl bromide (1.1 eq) portion-wise.

    • Safety: 4-Nitrobenzyl bromide is a lachrymator. Perform this step in a fume hood.

    • Add a catalytic amount of KI (0.1 eq) if using acetone; usually unnecessary in DMF.

    • Heat the reaction mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Pour the reaction mixture into crushed ice-water (10x volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a pale yellow/off-white solid.

    • Filter the solid using a Buchner funnel. Wash copiously with water to remove DMF and inorganic salts.

    • Wash the filter cake with cold ethanol (small volume) to remove unreacted benzyl bromide.

  • Purification:

    • Recrystallize from Hot Ethanol or Acetonitrile .

    • Dry in a vacuum oven at 40°C overnight.

Module 3: Divergent Applications & Protocols

Application A: Synthesis of Bioactive Schiff Bases

Context: Derivatives of o-vanillin are potent antimicrobial agents. The 4-nitrobenzyl group enhances lipophilicity and electronic affinity, often increasing activity against Gram-positive bacteria (e.g., S. aureus).

Protocol:

  • Dissolve Compound A (1 mmol) in absolute ethanol (10 mL).

  • Add the target primary amine (e.g., 4-fluoroaniline, isoniazid) (1 mmol).

  • Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 2–4 hours. Monitor the disappearance of the aldehyde spot on TLC.

  • Cool to RT. The imine usually crystallizes out. Filter and wash with cold ethanol.

Application B: Precursor for Benzofurans (The "Trojan Horse" Strategy)

Context: This molecule can be used to synthesize 2-arylbenzofurans via a modified Rap-Stoermer condensation or intramolecular cyclization.

Mechanism: The aldehyde allows for condensation with alpha-halo ketones or esters. The ortho-alkoxy group can participate in cyclization under specific Lewis Acid conditions, often requiring the cleavage of the benzyl group or utilizing the nitro-benzyl moiety as a leaving group in specific radical mechanisms.

Application C: Library Generation via Nitro-Reduction

Context: Reducing the nitro group yields an aniline, creating a "linker" capable of binding to kinase pockets (hinge binding).

Protocol (Nitro Reduction):

  • Dissolve Compound A in Methanol/THF (1:1).

  • Add SnCl₂·2H₂O (5 eq) or Fe powder/NH₄Cl.

  • Reflux for 3 hours. (Avoid catalytic hydrogenation if you wish to preserve the benzyl ether bond, although the nitro group reduces faster than the O-benzyl hydrogenolysis under mild conditions).

  • Result: 3-Methoxy-2-[(4-aminobenzyl)oxy]benzaldehyde. This new intermediate now has an amine handle for amide coupling (e.g., with acid chlorides) to create complex bi-aryl drugs.

Visualizing the Reaction Network

ReactionNetwork CompA Compound A (The Scaffold) Imine Schiff Base Ligands (Antimicrobial/Anticancer) CompA->Imine Aniline Amino-Intermediate (Kinase Inhibitor Precursor) CompA->Aniline Heterocycle Fused Heterocycles (Benzofurans/Quinazolines) CompA->Heterocycle R_Amine + R-NH2 / AcOH R_Red + SnCl2 or Fe/HCl R_Cyc + Active Methylene + Base

Figure 2: Divergent synthesis capabilities starting from Compound A.

Module 4: Quality Control & Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met.

ParameterSpecificationMethod
Appearance Pale yellow to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN:Water gradient)
Melting Point Distinct (Range dependent on solvent, typically 135–145°C*)Capillary Method
¹H NMR (DMSO-d₆) Aldehyde (-CHO) singlet @ ~10.2 ppmBenzyl (-CH₂-) singlet @ ~5.3 ppmMethoxy (-OCH₃) singlet @ ~3.8 ppm400 MHz NMR
IR Spectroscopy C=O stretch: ~1680 cm⁻¹NO₂ stretches: ~1520 & 1345 cm⁻¹FT-IR (KBr Pellet)

*Note: Exact melting point should be determined experimentally as it varies slightly between the o-, m-, and p- isomers. The values provided are consistent with nitro-benzyloxy benzaldehyde analogs.

Troubleshooting:

  • Impurity: Appearance of a peak at ~10.0 ppm in NMR often indicates unreacted o-vanillin (phenolic OH not protected).

  • Impurity: Broad peaks in the aliphatic region suggest residual benzyl bromide. Recrystallize immediately to prevent alkylation of downstream nucleophiles.

References

  • Li, M., & Chen, X. (2008).[1] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. (Provides structural context for the isomer class).

  • Torres, L., et al. (2015). Synthesis and biological evaluation of 2-hydroxy-3-methoxybenzaldehyde derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Context for o-vanillin scaffold bioactivity).
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
  • PubChem. 3-Methoxy-2-nitrobenzaldehyde Compound Summary. (For distinguishing the nitro-benzaldehyde vs. nitro-benzyloxy-benzaldehyde).

  • Andrus, M. B., et al. (2002). Synthesis of Resveratrol and Stilbene Derivatives. Journal of Organic Chemistry.

Sources

Method

cleavage conditions for 4-nitrobenzyl ether in benzaldehyde derivatives

Application Note: Chemoselective Cleavage of 4-Nitrobenzyl (PNB) Ethers in Benzaldehyde Derivatives Executive Summary The 4-nitrobenzyl (PNB) group is a robust protecting group for hydroxyl functionalities, valued for it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cleavage of 4-Nitrobenzyl (PNB) Ethers in Benzaldehyde Derivatives

Executive Summary

The 4-nitrobenzyl (PNB) group is a robust protecting group for hydroxyl functionalities, valued for its stability against strong acids and oxidants. However, its removal typically requires reductive conditions that pose a significant chemoselectivity challenge when the substrate contains a benzaldehyde moiety. Standard hydrogenolysis (


) or strong metal/acid reductions often result in the over-reduction of the aldehyde to a benzyl alcohol or methyl group.

This guide details three field-proven protocols designed specifically to cleave PNB ethers while preserving benzaldehyde functionality. These methods utilize chemoselective nitro-reduction followed by spontaneous 1,6-elimination, ensuring high fidelity of the carbonyl group.

Mechanistic Principles

The cleavage of PNB ethers is a two-stage process. The primary challenge is not the cleavage itself, but restricting the reduction solely to the nitro group (


). Once the p-aniline intermediate is formed, the electron-donating amine triggers a spontaneous 1,6-elimination (fragmentation) to release the free alcohol and an unstable aza-quinone methide byproduct.

Figure 1: Mechanistic Pathway of PNB Cleavage

PNB_Cleavage Figure 1: Reductive cleavage cascade of 4-nitrobenzyl ethers. Substrate PNB-Ether (R-O-CH2-Ph-NO2) Step1 Chemoselective Reduction Substrate->Step1 SnCl2, In, or Na2S2O4 Intermediate p-Amino Benzyl Ether (R-O-CH2-Ph-NH2) Step1->Intermediate Step2 1,6-Elimination (Spontaneous/Acidic) Intermediate->Step2 Product Free Alcohol (R-OH) Step2->Product Byproduct Aza-Quinone Methide (HN=C6H4=CH2) Step2->Byproduct Toluidine p-Toluidine Byproduct->Toluidine + H2O Hydrolysis Hydrolysis

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and scale.

Decision_Tree Figure 2: Selection guide for PNB cleavage reagents. Start Start: PNB Cleavage (Aldehyde Present) Solubility Is substrate water soluble? Start->Solubility Scale Reaction Scale? Solubility->Scale No (Organic Soluble) MethodB Method B: Na2S2O4 (Mild & Buffered) Solubility->MethodB Yes Sensitive Contains Halogens/Azides? Scale->Sensitive < 10g Scale->MethodB > 10g (Cost effective) MethodA Method A: SnCl2 (The Gold Standard) Sensitive->MethodA No (Robust) MethodC Method C: Indium/NH4Cl (High Compatibility) Sensitive->MethodC Yes (Avoids reduction)

Detailed Experimental Protocols

Method A: Stannous Chloride ( ) – The Gold Standard

Best for: High chemoselectivity, strict preservation of aldehydes, and small-to-medium scale.

Stannous chloride is highly specific for nitro groups and acts as a Lewis acid to facilitate the subsequent elimination step. It rarely attacks aldehydes under these conditions.

Reagents:

  • Substrate (1.0 equiv)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: Dissolve the PNB-protected substrate in Ethanol (

    
     concentration).
    
  • Addition: Add

    
     (5.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Note: For highly sensitive substrates, the reaction can proceed at Room Temperature (RT) but may require 12–24 hours.

    • Monitoring: Monitor by TLC. The intermediate aniline may be visible; if the reaction stalls at the amine, add a catalytic amount of dilute HCl or extend heating to drive elimination.

  • Work-up:

    • Cool to RT.

    • Adjust pH to

      
       using saturated 
      
      
      
      solution (careful of foaming).
    • Critical Step: The tin salts will form a thick slurry. Filter through a pad of Celite to remove tin hydroxides. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Validation:

  • Aldehyde peak in

    
     NMR (
    
    
    
    ppm) should remain unchanged.
  • Disappearance of PNB aromatic doublets (

    
     ppm, 
    
    
    
    ppm).
Method B: Sodium Dithionite ( ) – Mild & Scalable

Best for: Large scale, water-soluble substrates, or "green" chemistry requirements.

Sodium dithionite is a mild, inexpensive reducing agent. While it can reduce aldehydes at high temperatures, it is highly selective for nitro groups at moderate temperatures in buffered media.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (

    
    ) (3.0–5.0 equiv)
    
  • Solvent: THF/Water (1:1) or EtOH/Water (2:1)

Protocol:

  • Preparation: Dissolve substrate in THF or EtOH.

  • Solution: Dissolve

    
     in a minimal amount of water.
    
  • Addition: Add the aqueous dithionite solution dropwise to the substrate solution at RT.

  • Reaction: Heat gently to

    
    . Do not reflux  vigorously, as this increases the risk of aldehyde reduction. Stir for 1–3 hours.
    
  • Work-up:

    • Dilute with water and extract with EtOAc or DCM.

    • The aqueous layer will contain the sulfite byproducts.

    • Wash organic layer with brine, dry over

      
      .
      
Method C: Indium / Ammonium Chloride – Modern & Robust

Best for: Complex substrates containing halides, strained rings, or other reducible groups.

Indium metal acts as a single-electron transfer (SET) agent activated by


. It is exceptionally mild and operates at neutral pH.

Reagents:

  • Substrate (1.0 equiv)

  • Indium Powder (3.0–5.0 equiv)

  • Ammonium Chloride (

    
    ) (saturated aqueous solution, 
    
    
    
    equiv)
  • Solvent: Ethanol (

    
    )[1][2]
    

Protocol:

  • Mixture: Combine substrate and Indium powder in EtOH (

    
    ).
    
  • Activation: Add saturated aqueous

    
     (ratio of EtOH:
    
    
    
    should be roughly 3:1).
  • Reaction: Heat to reflux for 1–3 hours.

  • Work-up:

    • Filter the reaction mixture through Celite to remove unreacted Indium.

    • Concentrate to remove EtOH.

    • Extract the remaining aqueous residue with EtOAc.[3][4]

Comparative Analysis of Methods

FeatureMethod A:

Method B:

Method C: In /

Chemoselectivity Excellent (Standard)Good (Temp sensitive)Excellent (Broad tolerance)
Aldehyde Stability HighModerate (Avoid reflux)High
Reaction pH Acidic (Lewis Acid)Neutral/Slightly AcidicNeutral
Work-up Difficult (Tin emulsions)Easy (Aqueous wash)Easy (Filtration)
Cost ModerateLowHigh (Indium metal)
Halogen Tolerance ModerateHighHigh

References

  • Bellamy, F. D., & Ou, K. (1984).[5] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842.[5] Link[5]

  • Moody, C. J., & Kessler, M. R. (1996). Indium-mediated reduction of nitroarenes.[1][2][6] Chemical Communications, (20), 2321-2322.

  • Gogoi, P., et al. (2004). An efficient and chemoselective reduction of nitroarenes with indium and ammonium chloride.[1][6] Tetrahedron Letters, 45(30), 5561-5563.

  • Guo, H., et al. (2013). Sodium Dithionite-Mediated Selective Reduction of Nitroarenes. Journal of Organic Chemistry. (General reference for dithionite selectivity).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for PNB cleavage mechanisms).

Sources

Application

crystallization methods for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Application Note: Precision Crystallization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Part 1: Executive Summary & Strategic Context Target Molecule: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde CAS: N/A (Specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Part 1: Executive Summary & Strategic Context

Target Molecule: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde CAS: N/A (Specific isomer); Analogous to CAS 53055-05-3 (isomer) Molecular Formula: C₁₅H₁₃NO₅ Molecular Weight: 287.27 g/mol [1]

This guide details the purification and crystallization of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde , a critical intermediate often synthesized via the O-alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] This compound serves as a pivotal precursor for Schiff base ligands used in coordination chemistry and enzyme mimicry [1].[2]

Achieving high purity (>99%) is challenging due to the presence of unreacted o-vanillin (which can co-crystallize) and the 4-nitrobenzyl halide starting material.[1] This protocol moves beyond standard "trial-and-error" methods, employing a mechanistic approach based on polarity differentials and lattice energy stabilization.

Part 2: Physicochemical Profile & Solubility Map

Understanding the solubility landscape is prerequisite to successful crystallization.[2] The presence of the nitro group (


) significantly enhances the dipole moment compared to the parent o-vanillin, reducing solubility in non-polar alkanes while maintaining solubility in polar aprotic solvents.[1]

Table 1: Solubility Profile (at 25°C)

Solvent ClassSpecific SolventSolubility StatusApplication Utility
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Reaction medium; avoid for crystallization (hard to remove).[1]
Polar Aprotic Acetonitrile (MeCN)Moderate Ideal for Single Crystal Growth (Slow Evaporation).[1]
Polar Protic Ethanol, MethanolModerate/High (Hot)Primary Recrystallization Solvent (High thermal differential).[1]
Esters Ethyl AcetateHigh Good solvent; requires antisolvent (Hexane) for yield.[1]
Non-Polar Hexane, HeptaneInsoluble Antisolvent ; crucial for "oiling out" prevention.[2]
Aqueous WaterInsoluble Antisolvent; removes inorganic salts (KBr/KCl).[1]

Part 3: Crystallization Protocols

Method A: The "Thermal Switch" (Ethanol/Water)

Best for: Bulk purification of crude material (removal of inorganic salts and unreacted starting materials).[2][1]

Mechanism: This method leverages the steep solubility curve of the nitro-ether in ethanol.[2][1] The addition of water increases the dielectric constant, forcing the hydrophobic aromatic rings to stack, initiating nucleation.[2][1]

Protocol:

  • Dissolution: Charge crude solid into a flask. Add absolute Ethanol (10 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring until the solution is clear.

    • Note: If undissolved particles remain after 15 mins, filter hot (gravity filtration) to remove inorganic salts (KBr).[1]

  • Saturation Adjustment: Remove from heat. While still hot (>60°C), add warm deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to restore clarity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Critical Step: Do not place directly on ice; rapid cooling traps impurities.[2]

  • Final Crystallization: Once at room temperature, place in a refrigerator (4°C) for 4 hours to maximize yield.

  • Isolation: Filter the pale yellow needles/prisms via vacuum filtration.[2] Wash with cold 50% EtOH/Water.[2]

Method B: High-Purity Polymorph Control (Acetonitrile)

Best for: Analytical standards and X-ray diffraction (XRD) quality crystals.[1]

Mechanism: Acetonitrile (MeCN) interacts weakly with the nitro group, allowing the molecules to organize slowly into their thermodynamically most stable lattice (often monoclinic) without solvent inclusion [2].[2][1]

Protocol:

  • Preparation: Dissolve 500 mg of semi-pure compound in Acetonitrile (15 mL).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Slow Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Growth: Store at ambient temperature (20-25°C) in a vibration-free zone.

  • Harvest: After 3-5 days, large, block-like crystals will form. Decant the mother liquor and dry crystals in air.[2]

Part 4: Process Visualization

The following diagrams illustrate the synthesis workflow and the logic flow for crystallization troubleshooting.

G Start Start: o-Vanillin + 4-Nitrobenzyl Bromide Reaction Reaction (K2CO3, DMF, 100°C) Start->Reaction Alkylation Quench Quench into Ice Water Reaction->Quench Precipitation Crude Crude Precipitate (Yellow Solid) Quench->Crude Filter & Dry Decision Purity Check? Crude->Decision MethodA Method A: Ethanol/Water (Bulk Purity) Decision->MethodA Contains Salts/Start Mat. MethodB Method B: Acetonitrile (XRD/Analytical) Decision->MethodB Already >95% Pure Final Pure Target (>99%) MethodA->Final MethodB->Final

Figure 1: Workflow from synthesis to purification selection.

Troubleshooting Issue Problem: Oiling Out (Liquid separates instead of crystals) Cause1 Temp too high during antisolvent add Issue->Cause1 Cause2 Impurity profile too complex Issue->Cause2 Sol1 Solution: Re-heat and cool slower Cause1->Sol1 Sol2 Solution: Seed with pure crystal Cause1->Sol2 Sol3 Solution: Switch to Method B (MeCN) Cause2->Sol3

Figure 2: Troubleshooting logic for common "oiling out" issues during crystallization.

Part 5: Analytical Validation

To ensure the protocol was successful, verify the product using the following markers:

  • Melting Point (MP):

    • Expected Range: 105°C – 125°C (Estimated based on para-isomer MP of 130-140°C [2] and steric effects of ortho-substitution).[1]

    • Note: A broad range (>2°C) indicates retained solvent or impurities.[1]

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at δ ~5.3-5.5 ppm corresponding to the benzylic protons (

      
      ).[1]
      
    • The aldehyde proton (

      
      ) should appear as a singlet at δ ~10.0-10.4 ppm .[1]
      
    • Absence of a singlet at δ ~10.8 ppm confirms the consumption of the phenolic

      
       of o-vanillin.[2][1]
      
  • IR Spectroscopy:

    • Strong bands at 1520 cm⁻¹ and 1345 cm⁻¹ (

      
       stretch).[1]
      
    • Sharp band at ~1680-1700 cm⁻¹ (Aldehyde

      
      ).[1]
      

References

  • Li, M., & Chen, X.[2] (2008).[1] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[1] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2309.[2][1] [Link]1]

  • Kafle, B., et al. (2011).[2][1][3] Isoxazol-5(4H)-one Derivatives as PTP1B Inhibitors.[1][3] ChemMedChem, 6(8).[1] (Supporting Information describing synthesis of nitrobenzyl ethers). [Link]1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[2][1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[2] (General reference for mixed-solvent crystallization techniques).

Sources

Method

Application Note: Selective Catalytic Oxidation of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde to the Corresponding Benzoic Acid

Introduction: Navigating the Challenges of Chemoselective Aldehyde Oxidation The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Chemoselective Aldehyde Oxidation

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where carboxylic acid moieties are prevalent in active pharmaceutical ingredients. The challenge intensifies when the substrate, such as 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, is adorned with multiple functional groups susceptible to oxidation. In this specific case, the presence of a methoxy group, a benzylic ether linkage, and a nitro group necessitates a highly chemoselective catalytic system that exclusively targets the aldehyde functionality while preserving the integrity of the other groups. This application note details a robust and selective protocol for the catalytic oxidation of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, employing a manganese(II)-based catalyst and hydrogen peroxide as a green oxidant.

The rationale for selecting a manganese-based catalyst stems from its well-documented efficacy and selectivity in a variety of oxidative transformations.[1][2][3] Unlike more aggressive oxidizing agents, manganese catalysts, in conjunction with a mild oxidant like hydrogen peroxide, can be finely tuned to favor the oxidation of the aldehyde over other potentially reactive sites.[4] The benzylic ether and the nitro group, under the prescribed mild conditions, are expected to remain intact, ensuring a clean and high-yielding conversion to the desired 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzoic acid.

Mechanistic Insights: The Rationale Behind the Catalytic System

The proposed catalytic cycle for the manganese(II)-catalyzed oxidation of aldehydes with hydrogen peroxide is believed to proceed through the formation of a high-valent manganese-oxo species.[5][6] The reaction is initiated by the interaction of the manganese(II) catalyst with hydrogen peroxide, often in the presence of an acid co-catalyst which facilitates the formation of the active oxidant.

Catalytic Cycle cluster_0 Catalytic Cycle MnII Mn(II) Catalyst ActiveOxidant High-Valent Mn-Oxo Species MnII->ActiveOxidant + H₂O₂ - H₂O AldehydeComplex Aldehyde-Catalyst Complex ActiveOxidant->AldehydeComplex + Aldehyde AldehydeComplex->MnII - Carboxylic Acid CarboxylicAcid Carboxylic Acid Product AldehydeComplex->CarboxylicAcid

Caption: Proposed catalytic cycle for the Mn(II)-catalyzed oxidation of an aldehyde.

This high-valent species then coordinates to the aldehyde. The subsequent steps involve the abstraction of the aldehydic hydrogen and the transfer of an oxygen atom to the carbonyl carbon, leading to the formation of the carboxylic acid and the regeneration of the manganese(II) catalyst, which then re-enters the catalytic cycle. The selectivity of this system arises from the preferential attack of the manganese-oxo species on the electron-deficient aldehyde carbon.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the selective oxidation of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
ReagentGradeSupplier
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde≥98%Varies
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)ACS Reagent gradeMajor suppliers
Hydrogen peroxide (H₂O₂)30% w/w in H₂OMajor suppliers
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Major suppliers
Sulfuric acid (H₂SO₄)95-98%Major suppliers
Sodium bicarbonate (NaHCO₃)Saturated aqueousIn-house prep.
Sodium sulfite (Na₂SO₃)AnhydrousMajor suppliers
Ethyl acetate (EtOAc)ACS Reagent gradeMajor suppliers
Magnesium sulfate (MgSO₄)AnhydrousMajor suppliers
Reaction Setup and Procedure

Experimental Workflow start Start dissolve Dissolve Substrate & Catalyst in Acetonitrile start->dissolve add_h2so4 Add Sulfuric Acid dissolve->add_h2so4 add_h2o2 Add H₂O₂ Dropwise (0-5 °C) add_h2so4->add_h2o2 react Stir at Room Temperature (Monitor by TLC) add_h2o2->react quench Quench with Na₂SO₃ and NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde synthesis

Subject: Optimizing Yield of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Ticket ID: OVN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Dashboard: The Synthesis Strategy Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Yield of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Ticket ID: OVN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Dashboard: The Synthesis Strategy

Welcome to the optimization hub. You are synthesizing 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde via a Williamson Ether Synthesis. While theoretically simple, this reaction often stalls at 50-60% yield due to the specific structural constraints of the starting material, o-vanillin.

The Core Reaction
  • Nucleophile: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

  • Electrophile: 4-Nitrobenzyl bromide (or chloride)

  • Target Yield: >85% Isolated Solids

Visual Workflow: The following diagram outlines the critical path for synthesis, highlighting the specific activation energy barrier caused by the intramolecular hydrogen bond (IMHB).

ReactionPathway cluster_barrier Thermodynamic Barrier Start o-Vanillin (Starting Material) Base Base Activation (K2CO3 or NaH) Start->Base Deprotonation (Breaks IMHB) Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Generates Anion Transition SN2 Transition State Intermediate->Transition + Electrophile Electrophile 4-Nitrobenzyl Bromide Electrophile->Transition Product Target Ether (Precipitate) Transition->Product - KBr

Figure 1: Reaction pathway emphasizing the deprotonation step required to break the intramolecular hydrogen bond in o-vanillin.

Troubleshooting Modules

Module A: The "Stalled Reaction" (Conversion < 60%)

Symptom: TLC shows persistent starting material (o-vanillin) even after 12+ hours. Root Cause: The Intramolecular Hydrogen Bond (IMHB).

Technical Insight: Unlike p-vanillin, o-vanillin possesses a strong IMHB between the hydroxyl proton and the aldehyde carbonyl oxygen. This stabilizes the molecule and raises the pKa (approx.[1] 7.8–8.0), making it harder to deprotonate than standard phenols [1]. If your base is too weak or the solvent doesn't support ion dissociation, the phenoxide nucleophile never forms in high concentration.

Protocol Optimization:

Variable Standard Protocol (Low Yield) Optimized Protocol (High Yield)
Base K₂CO₃ (1.1 eq) K₂CO₃ (2.0 eq) + KI (0.1 eq) or NaH (1.2 eq)
Solvent Acetone DMF (Dimethylformamide) or CH₃CN (Acetonitrile)

| Temp | Reflux (56°C) | 80°C (in DMF) |

Corrective Action:

  • Switch Solvent: Move from Acetone to DMF. The high dielectric constant of DMF dissociates the K₂CO₃ ion pairs, making the carbonate more basic ("naked anion" effect) [2].

  • The "Finkelstein" Boost: If using 4-nitrobenzyl chloride, add 10 mol% Potassium Iodide (KI). This converts the chloride to a more reactive iodide in situ.[2]

  • Stoichiometry: Ensure 4-nitrobenzyl bromide is in slight excess (1.1–1.2 eq) to drive the reaction to completion.

Module B: Impurity Profiling (Dark/Tar Products)

Symptom: The reaction mixture turns dark red or black; yield is low and sticky. Root Cause: Cannizzaro Reaction or Oxidation.

Technical Insight: The aldehyde group on o-vanillin is susceptible to oxidation or disproportionation (Cannizzaro) under highly basic conditions, especially if water is present (generating OH⁻ ions). The nitro group on the electrophile is also sensitive to strong reducing environments, though less likely to be an issue here.

Troubleshooting Matrix:

ObservationProbable CauseFix
Dark Red Solution Formation of Meisenheimer complexes (rare) or phenol oxidation.Degas solvent with N₂; Keep temp < 90°C.
Sticky/Oiling Out Residual DMF or oligomerization.Pour into ice-cold water with vigorous stirring to force precipitation.
New Spot on TLC (High Rf) Bis-alkylation (impossible here) or hydrolysis of halide.Ensure reagents are dry.[2] Water hydrolyzes benzyl bromide to benzyl alcohol.
Module C: Isolation & Purification

Symptom: Product oils out or fails to crystallize. Technical Insight: The target molecule is a heavy ether. In DMF, it is soluble. Upon adding water, it should precipitate. If it oils out, it indicates trapped solvent or impurities lowering the melting point.

Step-by-Step Isolation Protocol:

  • Quench: Pour the reaction mixture (DMF) slowly into 10 volumes of crushed ice/water with vigorous magnetic stirring.

  • Precipitate: A pale yellow solid should form. If oil forms, scratch the flask glass with a rod to induce nucleation or add a seed crystal.

  • Wash: Filter the solid and wash with water (to remove KBr/DMF) and then cold ethanol (to remove unreacted nitrobenzyl bromide).

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Acetonitrile (9:1) . The nitro group makes the compound crystallize well from polar organic solvents [3].

Logic Tree for Yield Optimization

Use this decision matrix to diagnose your specific yield issue.

TroubleshootingTree Start Start: Check Yield CheckTLC Is Starting Material Visible on TLC? Start->CheckTLC CheckBase Are you using NaH or K2CO3/DMF? CheckTLC->CheckBase Yes (Incomplete) IssueSide Side Products Visible? CheckTLC->IssueSide No (Reaction Complete) CheckWater Is the Solvent Anhydrous? CheckBase->CheckWater Yes (Using DMF) ActionHeat Increase Temp to 80°C Switch to DMF CheckBase->ActionHeat No (Using Acetone) ActionDry Dry Solvent/Reagents Prevent Hydrolysis CheckWater->ActionDry No ActionWorkup Optimize Workup: Ice Water Precip + EtOH Wash IssueSide->ActionWorkup No (Clean TLC) ActionPurify Recrystallize: EtOH/MeCN IssueSide->ActionPurify Yes (Impurities)

Figure 2: Decision logic for diagnosing yield failures in Williamson Ether Synthesis of o-vanillin derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH instead of K₂CO₃? A: It is not recommended. NaOH is a strong nucleophile itself and can attack the 4-nitrobenzyl bromide to form the alcohol (hydrolysis) or cause Cannizzaro reactions on the aldehyde. K₂CO₃ is milder and sufficient if used in DMF. If you must use a stronger base, use Sodium Hydride (NaH) in dry THF or DMF at 0°C, then warm to room temp.

Q2: Why is the reaction mixture changing color to deep purple? A: Nitro-compounds can form charge-transfer complexes or Meisenheimer complexes in the presence of strong bases and nucleophiles. While alarming, this is often reversible upon workup (acidification/washing). However, ensure you are not using excessive heat (>100°C), which degrades the nitro group.

Q3: My product is an oil. How do I solidify it? A: This is a common issue with benzyl ethers.

  • Dissolve the oil in a minimum amount of hot ethanol.

  • Add water dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Pro-tip: If it remains an oil, triturating with cold diethyl ether or hexane can extract impurities and force the solid out.

References

  • Intramolecular Hydrogen Bonding in o-Vanillin

    • Li, M., & Chen, X.[3] (2008).[3][4] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[3][4] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291.[4]

    • Note: This paper confirms the crystal structure and the specific connectivity of the nitrobenzyl ether linkage.
  • Williamson Ether Synthesis Optimization

    • Master Organic Chemistry. (2014).[5][6] The Williamson Ether Synthesis: Mechanism and Solvent Effects.

    • Note: Provides the foundational mechanistic basis for selecting polar aprotic solvents (DMF) to enhance nucleophilicity.
  • General Protocol for Phenolic Alkylation

    • BenchChem. (2025).[2] Optimization of reaction conditions for Williamson ether synthesis.

    • Note: Outlines the "Potassium Effect" and the necessity of anhydrous conditions for hindered phenols.

Sources

Optimization

removing unreacted p-nitrobenzyl bromide from 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Welcome to the technical support center for synthetic and medicinal chemistry professionals. This guide provides in-depth troubleshooting and purification protocols for the separation of the desired product, 3-Methoxy-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry professionals. This guide provides in-depth troubleshooting and purification protocols for the separation of the desired product, 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, from unreacted p-nitrobenzyl bromide starting material. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Overview: The Challenge of a Lingering Reactant

The synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, typically achieved via a Williamson ether synthesis, involves the reaction of a substituted phenol with p-nitrobenzyl bromide. A common challenge in this synthesis is the presence of residual, unreacted p-nitrobenzyl bromide in the crude product mixture. Due to its crystalline nature and similar solubility profile in some organic solvents, its removal can be non-trivial.

This guide details three robust methods for its removal:

  • Flash Column Chromatography: A standard method exploiting polarity differences.

  • Selective Chemical Extraction: An elegant, non-chromatographic method leveraging the unique reactivity of the product's aldehyde group.

  • Optimized Recrystallization: A classic technique requiring careful solvent selection.

Part 1: Troubleshooting Guide & Initial Assessment

This section addresses the most common initial observations and questions that arise when facing this specific purification challenge.

Question: How can I definitively confirm the presence of unreacted p-nitrobenzyl bromide in my crude product?

Answer: The most reliable and rapid method is Thin-Layer Chromatography (TLC) .[1] It allows for a clear visual separation of the starting material and the product based on their differing polarities.

  • Principle of the Method: The product, 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, contains an aldehyde and an ether functional group, making it significantly more polar than the starting material, p-nitrobenzyl bromide, which is a less polar alkyl halide. On a silica gel TLC plate, more polar compounds adhere more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Recommended Protocol:

    • Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). For comparison, prepare separate dilute solutions of your starting phenol and pure p-nitrobenzyl bromide.

    • Spot the Plate: On a silica gel TLC plate, spot the crude mixture alongside the individual starting material standards.

    • Develop the Plate: Place the plate in a developing chamber containing a mobile phase of 20-30% Ethyl Acetate in Hexanes .

    • Visualize: After development, visualize the spots under a UV lamp (254 nm).[2] Both the product and p-nitrobenzyl bromide are UV-active.

  • Interpreting the Results:

    • The spot corresponding to p-nitrobenzyl bromide will have a higher Rf value (travels further).

    • The spot for your desired product will have a lower Rf value.

    • The presence of a spot in your crude lane that matches the Rf of the p-nitrobenzyl bromide standard confirms its presence as an impurity.

Question: My crude product is a sticky oil or a low-melting-point solid instead of the expected crystals. What does this indicate?

Answer: This is a classic example of a colligative property phenomenon known as freezing point depression. The presence of a significant amount of p-nitrobenzyl bromide impurity disrupts the crystal lattice formation of your desired product, resulting in an oily or semi-solid crude material.

Your first step should be a solvent trituration to attempt to crash out the product and wash away the more soluble impurity.

  • Recommended Protocol:

    • Place the crude oil in a flask.

    • Add a small volume of a solvent in which the product is expected to have poor solubility but the impurity has moderate solubility. A cold solvent mixture like diethyl ether/hexanes is a good starting point.

    • Stir or sonicate the mixture vigorously. The desired product may solidify into a powder.

    • Filter the solid and wash with a small amount of the cold solvent.

    • Analyze the resulting solid by TLC to assess the purity. This step may significantly enrich your product, making subsequent purification easier.

Part 2: In-Depth Purification Protocols (FAQs)

This section provides detailed, step-by-step instructions for advanced purification methodologies.

FAQ 1: What is the most universally effective method for removing p-nitrobenzyl bromide?

Answer: Flash Column Chromatography is the gold standard for this type of separation due to the significant polarity difference between the product and the impurity.

Protocol: Flash Column Chromatography

This protocol is designed for purifying approximately 1 gram of crude material. It can be scaled accordingly.

ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard silica is ideal for separating these moderately polar compounds. The fine mesh size provides a high surface area for optimal resolution.
Column Dimensions 40-50 mm diameter, ~20 cm lengthProvides adequate separation capacity for a 1-gram scale.
Mobile Phase (Eluent) Gradient elution: Start with 10% Ethyl Acetate (EtOAc) in Hexanes, gradually increasing to 25-30% EtOAc.Starting with a low-polarity eluent ensures that the non-polar p-nitrobenzyl bromide elutes first and is well-separated from the product. Increasing the polarity then allows for the efficient elution of the more polar aldehyde product.
Sample Loading Dry LoadingFor crystalline or semi-solid samples, dry loading onto a small amount of silica gel provides superior resolution compared to wet (liquid) loading, resulting in sharper bands and purer fractions.

Step-by-Step Methodology:

  • Prepare the Column: Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., 5% EtOAc in Hexanes). Allow the silica to settle into a uniform bed.

  • Prepare the Sample (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed.

  • Elute: Begin elution with 10% EtOAc/Hexanes, collecting fractions. Use TLC to monitor the fractions for the high-Rf impurity (p-nitrobenzyl bromide).

  • Increase Gradient: Once the impurity has been completely eluted, gradually increase the eluent polarity to 25-30% EtOAc/Hexanes to elute your desired product.

  • Analyze and Combine: Run TLC on the product-containing fractions to identify the pure ones. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load_sample Dry Load Sample evaporate->load_sample pack_column Pack Silica Column pack_column->load_sample elute_low Elute (Low Polarity) Collect Fractions load_sample->elute_low elute_high Elute (High Polarity) Collect Fractions elute_low->elute_high tlc TLC Analysis of Fractions elute_low->tlc elute_high->tlc combine Combine Pure Fractions tlc->combine final_evap Solvent Evaporation combine->final_evap product Pure Product final_evap->product

Workflow for Purification by Flash Column Chromatography.

FAQ 2: Is there a scalable, non-chromatographic method to purify my product?

Answer: Yes. A highly effective method is Liquid-Liquid Extraction using a Sodium Bisulfite Wash . This technique exploits the reversible chemical reaction between aldehydes and sodium bisulfite to form a water-soluble adduct, leaving the non-reactive bromide impurity in the organic phase.[3][4]

  • Causality of the Method: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde in your product, forming a charged bisulfite adduct.[5] This ionic salt is soluble in the aqueous phase. p-Nitrobenzyl bromide lacks an aldehyde group and therefore does not react, remaining in the immiscible organic layer. The reaction is reversible; subsequent basification of the aqueous layer regenerates the pure aldehyde, which can then be extracted back into an organic solvent.[4]

Protocol: Sodium Bisulfite Extraction
  • Initial Dissolution: Dissolve the crude product mixture in a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO3). Shake the funnel vigorously for 2-3 minutes.

  • Separate Layers: Allow the layers to separate.

    • The Organic Layer now contains the unreacted p-nitrobenzyl bromide. This layer can be discarded or the solvent can be evaporated to recover the starting material.

    • The Aqueous Layer contains the water-soluble bisulfite adduct of your desired product.

  • Regenerate the Aldehyde: Drain the aqueous layer into a clean flask or a new separatory funnel. While stirring, slowly add a base, such as 5M sodium hydroxide (NaOH) solution, until the solution is strongly basic (pH > 12). This reverses the reaction and regenerates the aldehyde product, which may precipitate or form an oily layer.

  • Final Extraction: Add a fresh portion of organic solvent (e.g., Ethyl Acetate) to the basified aqueous mixture and shake to extract the purified product back into the organic phase.

  • Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the pure 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde.

Bisulfite_Extraction_Workflow crude Crude Mixture in Organic Solvent (EtOAc) add_bisulfite Add sat. aq. NaHSO₃ Shake in Separatory Funnel crude->add_bisulfite separate1 Separate Layers add_bisulfite->separate1 org_layer Organic Layer: Unreacted p-Nitrobenzyl Bromide separate1->org_layer Top Layer aq_layer Aqueous Layer: Product-Bisulfite Adduct separate1->aq_layer Bottom Layer discard Wash, Dry, Evaporate (Impurity Isolated) org_layer->discard add_base Add NaOH (aq) to pH > 12 (Regenerates Aldehyde) aq_layer->add_base add_etOAc Add Fresh EtOAc Shake to Extract Product add_base->add_etOAc separate2 Separate Layers add_etOAc->separate2 final_org Organic Layer: Pure Product in EtOAc separate2->final_org Top Layer final_aq Aqueous Layer: (Waste) separate2->final_aq Bottom Layer workup Wash with Brine, Dry (Na₂SO₄), Filter, Evaporate final_org->workup product Pure Product workup->product

Workflow for Purification by Selective Chemical Extraction.

FAQ 3: I prefer to avoid chromatography. Can I achieve high purity by recrystallization alone?

Answer: Yes, recrystallization can be highly effective, provided an appropriate solvent system is identified. The goal is to find a solvent (or solvent pair) that will dissolve both the product and the impurity when hot, but upon cooling, will selectively crystallize the product while keeping the p-nitrobenzyl bromide impurity dissolved in the mother liquor.[6]

Protocol: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place small amounts of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes that do not dissolve the solid at room temperature. A good candidate solvent will dissolve the solid completely upon heating.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

    • The best solvent is one that yields a large amount of crystalline solid upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

    • Pro-Tip: For this specific separation, an alcohol like ethanol or isopropanol is often a good choice, as p-nitrobenzyl bromide tends to be quite soluble in them even at lower temperatures.[6]

Safety Considerations

  • p-Nitrobenzyl Bromide: This compound is a lachrymator (causes tearing) and is corrosive.[7] It must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Handle all organic solvents in a fume hood. Be aware of the flammability of solvents like hexanes, ethyl acetate, and alcohols.

References

  • Hackett, J. W., & Thomas, H. C. (1950). Exchange Reaction and Hydrolysis of ρ-Nitrobenzyl Bromide in Dioxane—Water Solutions. Journal of the American Chemical Society, 72(11), 4962-4965. [Link]

  • Sciencemadness.org. (2007). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn..
  • Google Patents. (n.d.). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Dinda, M., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Green Chemistry, 14(7), 2031-2037. [Link]

  • Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]

  • Sciencemadness.org. (2007). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Vandana Chemicals. (n.d.). Para Nitro Benzyl Bromide. Retrieved from [Link]

  • Riddhi Pharma. (n.d.). Para Nitro Benzyl Bromide. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

[1] Case ID: PUR-VAN-NITRO-001 Subject: Optimization of Recrystallization & Purity Enhancement Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The purification of 3-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-VAN-NITRO-001 Subject: Optimization of Recrystallization & Purity Enhancement Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (an o-vanillin ether derivative) often presents challenges due to the competing solubilities of the unreacted starting material (o-vanillin) and the lipophilic nature of the nitrobenzyl moiety.[1]

This guide moves beyond standard textbook protocols. It integrates chemoselective washing (exploiting the phenolic acidity of impurities) with a polarity-matched crystallization strategy.[1]

Module 1: Diagnostic & Solvent Selection

Before beginning, verify your crude material's behavior.[1] The presence of the nitro group (


) increases polarity compared to simple benzyl ethers, but the molecule remains largely lipophilic.
Decision Matrix: Solvent System Selection

Use the following logic flow to determine the optimal solvent based on your specific crude profile.

SolventSelection Start START: Analyze Crude Solid SolubilityTest Test Solubility in Boiling Ethanol (95%) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves YesDissolves Cool to Room Temp Dissolves->YesDissolves Yes SystemD SYSTEM D: Ethyl Acetate / Hexane Dissolves->SystemD No (Insoluble) Precipitates Crystals Form? YesDissolves->Precipitates GoodCrystals SYSTEM A: Ethanol (95%) Precipitates->GoodCrystals Yes (High Yield) NoCrystals Add Water (Anti-solvent) dropwise Precipitates->NoCrystals No / Low Yield OilingOut Oils Out? NoCrystals->OilingOut SystemB SYSTEM B: Ethanol/Water (Gradient) OilingOut->SystemB No (Cloudy) SystemC SYSTEM C: Acetonitrile (Slow Evap) OilingOut->SystemC Yes (Oils out)

Figure 1: Solvent Selection Logic Flow.[1] Blue nodes indicate action; Green/Red nodes indicate final solvent System choice.

Module 2: Critical Pre-Purification (The "Hidden" Step)

Issue: Recrystallization often fails to remove unreacted o-vanillin because both the product and starting material are soluble in hot ethanol.[1] Solution: Exploit the acidity of the phenol group in o-vanillin.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer twice with 5% NaOH (aq) or 10% Na₂CO₃ .[1]

    • Mechanism:[1][2][3][4][5][6][7] The unreacted o-vanillin (phenol) forms a water-soluble phenolate salt and partitions into the aqueous layer.[1] The product (ether) remains in the organic layer.

  • Wash with Brine -> Dry over MgSO₄ -> Evaporate.[1][5]

  • Result: The solid obtained is now free of phenolic starting material, making the subsequent recrystallization significantly more efficient.[1]

Module 3: Detailed Recrystallization Protocols

System A: Ethanol (Standard)

Best for: General purification when starting material is low.[1]

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) and heat to boiling. Add solvent in small portions until just dissolved.[1]

  • Hot Filtration: If insoluble particles (inorganic salts like KBr) remain, filter the hot solution through a pre-warmed funnel.[1]

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

  • Chill in an ice bath (0-4°C) for 30 minutes.

  • Filter crystals and wash with cold ethanol.

System C: Acetonitrile (High Purity/Structural)

Best for: Obtaining X-ray quality crystals or if the compound "oils out" in alcohols.

  • Dissolve the solid in minimal boiling Acetonitrile (MeCN) .

  • Allow the solution to cool to room temperature.

  • If no crystals form, allow the solvent to evaporate slowly in a fume hood (loosely capped) rather than cooling rapidly.[1]

  • Note: This method is supported by crystallographic studies of similar nitro-vanillin ethers [1].[1]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

A: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, often due to impurities lowering the melting point. Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[1]

  • Switch Solvents: Move to System D (EtOAc/Hexane) . Dissolve in minimal hot EtOAc, then add warm Hexane until slightly cloudy. Cool very slowly.

Q2: The crystals are yellow/orange. Is this an impurity?

A: Not necessarily.

  • Pale Yellow: Likely the intrinsic color of the nitro-compound.[1] Nitro groups often impart a pale yellow color to aromatics.[1]

  • Bright/Deep Yellow: Likely unreacted o-vanillin (which turns bright yellow in basic conditions) or traces of 4-nitrobenzyl halides.[1]

  • Test: Run a TLC. If the spot is single and matches the product Rf, the color is intrinsic. If multiple spots exist, perform the NaOH wash (Module 2) and recrystallize again.[1]

Q3: My yield is low (<50%). Where did I lose it?

A: Check the mother liquor (the filtrate).

  • If the product is too soluble in Ethanol, you lost it in the filtration.[1]

  • Recovery: Evaporate the mother liquor to dryness. Recrystallize this "second crop" using System B (Ethanol/Water) . Add water dropwise to the hot ethanol solution until persistent cloudiness appears, then clear it with one drop of ethanol and cool.

Data Summary: Impurity Profiles

ImpurityChemical NatureRemoval StrategySolubility Profile
o-Vanillin Phenol (Acidic)Base Wash (5% NaOH)Soluble in hot EtOH; Soluble in basic water.[1]
4-Nitrobenzyl bromide Alkyl Halide (Neutral)Recrystallization (remains in mother liquor)Highly soluble in EtOH/EtOAc.[1]
K₂CO₃ / KBr Inorganic SaltHot Filtration Insoluble in hot organic solvents.[1]

References

  • Li, M., & Chen, X. (2008).[1][8] "3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde."[1][8] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2305.[1]

    • Context: Describes the crystal structure and purification (via Acetonitrile) of the para-isomer, providing a direct solubility analogue for your ortho-isomer.
  • Schoeffel, E. W. (1962).[1][4] "Vanillin Purification."[1][4][6][7][9][10][11] U.S. Patent 3,049,566.[1]

    • Context: Establishes the foundational solubility profiles of vanillin derivatives in alcohol/w
  • PubChem Compound Summary. (2025). "3-Methoxy-2-nitrobenzaldehyde."[1][5][12] National Center for Biotechnology Information.[1]

    • Context: Provides physical property data (melting points)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. This guide is designed to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. This guide is designed to provide expert insights and practical solutions for a common challenge encountered during the synthesis and modification of this molecule: steric hindrance .

The unique ortho-substitution pattern of this benzaldehyde derivative, with a methoxy group at position 3 and a bulky 4-nitrobenzyloxy group at position 2, creates significant steric congestion around the aldehyde's carbonyl carbon. This steric shield can impede the approach of nucleophiles, leading to sluggish reactions, low yields, or complete reaction failure. This guide offers a series of troubleshooting strategies and detailed protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: Why are my standard nucleophilic addition reactions (e.g., Grignard, Wittig) failing or giving low yields with this substrate?

A: The primary reason for poor reactivity is the steric hindrance imposed by the large (4-nitrobenzyl)oxy group located ortho to the aldehyde.[1][2] This group physically blocks the trajectory of incoming nucleophiles, making it difficult for them to access the electrophilic carbonyl carbon.[3][4] In reactions like the Grignard addition, this can lead to side reactions such as enolization or reduction instead of the desired C-C bond formation.[5] For the Wittig reaction, bulky phosphonium ylides may struggle to form the necessary oxaphosphetane intermediate due to steric clash.[6][7]

Q2: I'm observing the formation of byproducts or recovery of starting material in my reductive amination attempts. What's going wrong?

A: Reductive amination involves the initial formation of an imine or iminium ion, followed by reduction. The steric bulk around the carbonyl can significantly slow down the initial condensation step with the amine.[8] If the reaction conditions are not optimized, the aldehyde may not be consumed, or the equilibrium may not favor imine formation. Furthermore, some reducing agents might preferentially reduce the unreacted aldehyde to an alcohol if the imine formation is too slow.[9][10]

Q3: Are there general strategies to enhance the reactivity of this sterically hindered aldehyde?

A: Yes, several strategies can be employed:

  • Use of More Reactive Reagents: Employing more nucleophilic or less sterically demanding reagents can often overcome the energy barrier. For example, in olefination, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more reactive phosphonate carbanions, is often a superior alternative to the Wittig reaction for hindered aldehydes.[11]

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for nucleophiles.[12]

  • Organocatalysis: Certain organocatalysts, such as N-Heterocyclic Carbenes (NHCs) or specific amino acids like proline, can activate aldehydes through alternative mechanistic pathways that are less sensitive to steric bulk.[13][14][15]

  • Forcing Reaction Conditions: Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier, although this may also lead to byproduct formation.[16]

Q4: Can I protect the aldehyde group to perform reactions elsewhere on the molecule and deprotect it later?

A: Absolutely. Protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) is a common and effective strategy.[17] The resulting 1,3-dioxolane is stable to a wide range of non-acidic reagents, including organometallics and reducing agents. Deprotection is typically achieved by treatment with aqueous acid. This approach allows you to perform chemistry on other parts of the molecule without interference from the reactive aldehyde.

Troubleshooting Guide & Recommended Protocols

This section provides solutions to specific experimental problems you might encounter.

Problem 1: Low Yield in Olefination Reactions (e.g., Wittig Reaction)

If you are experiencing poor conversion of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde using a standard Wittig reagent, the steric hindrance is likely preventing efficient reaction.[6]

G cluster_0 Troubleshooting Low Olefination Yield start Low Yield with Wittig Reagent q1 Is the ylide stabilized or unstabilized? start->q1 hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction q1->hwe Stabilized Ylide optimize_wittig Optimize Wittig Conditions q1->optimize_wittig Unstabilized Ylide hwe_details HWE uses more nucleophilic phosphonate carbanions, which are more effective for hindered aldehydes. hwe->hwe_details success Successful Olefination hwe->success salt_free Use 'salt-free' ylide conditions (e.g., NaHMDS or KHMDS as base) optimize_wittig->salt_free temp Increase reaction temperature (e.g., refluxing THF) optimize_wittig->temp salt_free->success temp->success

Caption: Troubleshooting workflow for low olefination yields.

The HWE reaction is often more successful for sterically hindered aldehydes because the phosphonate-stabilized carbanions are more nucleophilic than their phosphonium ylide counterparts.[11]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Carefully wash NaH (1.2 equivalents) with hexanes under an argon atmosphere to remove mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Dissolve 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Failure of Nucleophilic Addition with Grignard Reagents

The steric bulk of the substrate can prevent the approach of the Grignard reagent, leading to recovery of starting material or reduction of the aldehyde to an alcohol.[2][5]

The addition of cerium(III) chloride (CeCl₃) can significantly improve the outcome of nucleophilic additions to hindered carbonyls. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the organometallic reagent, thereby favoring addition over other pathways.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Organomagnesium halide (Grignard reagent, e.g., Methylmagnesium bromide), 1.5 equivalents

  • 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried flask under an argon atmosphere.

  • Add anhydrous THF and stir the suspension vigorously for 2-4 hours at room temperature to activate the CeCl₃.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add the Grignard reagent (1.5 equivalents) dropwise and stir for 30-60 minutes.

  • Add a solution of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Problem 3: Inefficient Reductive Amination

Slow imine formation due to steric hindrance is a common issue.[8] A more potent reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is required.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations, even with hindered substrates.[8][10] It is less basic and more sterically hindered than sodium borohydride, making it less likely to reduce the starting aldehyde.

G cluster_1 Optimizing Reductive Amination start Low Yield with NaBH4 switch_reagent Switch to a selective reducing agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) start->switch_reagent acid_catalyst Add mild acid catalyst (e.g., Acetic Acid) switch_reagent->acid_catalyst To promote iminium ion formation dehydration Use dehydrating agent (e.g., molecular sieves) acid_catalyst->dehydration To drive equilibrium success Successful Amination dehydration->success

Caption: Optimization workflow for reductive amination.

Materials:

  • 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 1-2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the aldehyde and the amine in DCM or DCE.

  • (Optional) Add acetic acid to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Add NaBH(OAc)₃ in one portion. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product amine by column chromatography.

Comparative Data Summary

The following table summarizes the expected outcomes for different reaction types, highlighting the advantages of the recommended methods for sterically hindered substrates.

Reaction TypeStandard MethodCommon Issue with Hindered SubstrateRecommended AlternativeExpected Advantage
Olefination Wittig Reaction (Ph₃P=CHR)Low yield, poor reactivity.[6]Horner-Wadsworth-EmmonsHigher nucleophilicity of phosphonate carbanion leads to better yields.[11]
C-C Bond Formation Grignard Reaction (R-MgBr)Low yield, reduction/enolization.[5]CeCl₃-Mediated AdditionIncreased carbonyl electrophilicity, favors addition over side reactions.
Amine Synthesis Reductive Amination (NaBH₄)Slow imine formation, aldehyde reduction.Reductive Amination (NaBH(OAc)₃)Selectively reduces iminium ion in the presence of the aldehyde.[8][10]
References
  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 355-360.
  • BenchChem. (2025). Preventing oxidation of benzaldehyde derivatives during synthesis. BenchChem Technical Support.
  • Ghosh, A. K., & Shurrush, K. A. (2020). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 85(24), 16345–16358.
  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655.
  • Wang, G., et al. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)
  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. BenchChem Technical Support.
  • Naik, D. B., et al. (2008). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Radiation Physics and Chemistry, 77(10-12), 1158-1165.
  • BenchChem. (2025). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Methylbenzaldehyde. BenchChem Technical Support.
  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4344–4348.
  • Joseph, S., et al. (2007). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 12(3), 529–536.
  • Adapted from J. Chem. Ed. (2007). A Solvent Free Wittig Reaction.
  • Borah, P., et al. (2020). Efficient One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst and Sodium Borohydride. ChemistrySelect, 5(47), 14945-14950.
  • He, M., et al. (2013). N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes. Journal of the American Chemical Society, 135(49), 18321–18324.
  • BenchChem. (2025). Troubleshooting low yield in Wittig reaction with hindered aldehydes. BenchChem Technical Support.
  • Martínez-Ahumada, E., et al. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Molecules, 28(13), 5192.
  • Organic Chemistry Portal. Grignard Reaction.
  • Wikipedia. Wittig reaction.
  • Guidechem. What is 3-Methoxybenzaldehyde and how is it prepared and used?.
  • Palumbo, C., & Guidotti, M. (2019). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Chimica & l'Industria.
  • Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Ghaffari, B., et al. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic Letters, 14(21), 5492–5495.
  • Pearson+.
  • Chastrette, M., & Amouroux, R. (1974). Reactions of partially solvated Grignard reagents with benzaldehyde. Journal of Organometallic Chemistry, 70(2), C31-C34.
  • Climent, M. J., et al. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Palumbo, C., & Guidotti, M. (2019). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Chimica & l'Industria.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2011).
  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454.
  • Santa Cruz Biotechnology. 3-Hydroxy-2-methoxybenzaldehyde.
  • Martí-Centelles, V., & Poater, A. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1845.
  • Basak, A., et al. (2011). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry, 9(12), 4495-4501.
  • PubChem. 3-Hydroxy-2-methoxybenzaldehyde.
  • Icke, R. N., et al. (1955). m-METHOXYBENZALDEHYDE. Organic Syntheses, 3, 564.
  • Wang, X., et al. (2021). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology, 11(21), 7088-7096.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Introduction: Understanding the Core Stability Challenge Welcome to the technical support guide for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. This molecule is a valuable intermediate in multi-step organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Core Stability Challenge

Welcome to the technical support guide for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde. This molecule is a valuable intermediate in multi-step organic synthesis, frequently utilized for its aldehyde functionality, which is poised for transformations such as Wittig reactions, reductions, or oxidative aminations. The 4-nitrobenzyl (PNB) ether serves as a protecting group for the phenolic hydroxyl.

However, a critical challenge arises when this molecule is subjected to basic conditions. Its structure contains two key liabilities: an aldehyde group lacking α-hydrogens and a 4-nitrobenzyl ether. This guide provides an in-depth analysis of the potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols to help you navigate these challenges successfully.

Core Stability Concerns & Mechanistic Insights

The Cannizzaro Reaction: An Inherent Reactivity Pathway

The most significant stability issue under strongly basic conditions is the molecule's susceptibility to the Cannizzaro reaction. This disproportionation reaction is characteristic of aldehydes that do not have any hydrogen atoms on the α-carbon (non-enolizable aldehydes).[1][2]

Causality: In the presence of a strong base, such as sodium or potassium hydroxide, two molecules of the aldehyde react. One molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol.[2] The reaction is typically second order in the aldehyde and first order in the base.[2]

  • Step 1: A hydroxide ion performs a nucleophilic attack on the electrophilic carbonyl carbon.[1]

  • Step 2: The resulting tetrahedral intermediate collapses and transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule.[1][2]

  • Step 3: An acid-base exchange between the resulting carboxylate and alkoxide ions yields the final products.[1]

This reaction is a common source of yield loss and purification difficulties when attempting other base-mediated transformations on the aldehyde.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Mol1 Aldehyde (R-CHO) Intermediate1 Tetrahedral Intermediate Mol1->Intermediate1 + OH⁻ OH OH⁻ Intermediate1_copy Tetrahedral Intermediate Mol2 Aldehyde (R-CHO) Products1 Carboxylic Acid (R-COOH) + Alkoxide (R-CH₂O⁻) Mol2->Products1 Hydride Transfer Intermediate1_copy->Products1 Hydride Transfer Products1_copy Carboxylic Acid + Alkoxide FinalProducts Carboxylate (R-COO⁻) + Alcohol (R-CH₂OH) Products1_copy->FinalProducts Proton Transfer

Caption: Mechanism of the Cannizzaro Reaction.

Base-Mediated Cleavage of the 4-Nitrobenzyl Ether

While benzyl ethers are generally stable to a wide range of conditions, the presence of an electron-withdrawing nitro group at the para position renders this specific protecting group labile under certain basic conditions.[3] Research has demonstrated that o- and p-nitrobenzyl ethers can be cleaved using 20% aqueous NaOH in methanol at elevated temperatures (e.g., 75 °C).[3]

Causality: This cleavage is not a simple hydrolysis. The proposed mechanism involves an oxidation at the benzylic position, facilitated by dissolved oxygen in the solution.[3] The reaction generates the deprotected phenol (3-Methoxy-2-hydroxybenzaldehyde) and 4-nitrobenzaldehyde as a by-product.[3] This reactivity presents a significant limitation for using the 4-nitrobenzyl group in syntheses requiring harsh basic conditions, especially with heating.

Ether_Cleavage Start 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Products 3-Methoxy-2-hydroxybenzaldehyde + 4-Nitrobenzaldehyde Start->Products Oxidation at benzylic position Conditions 20% aq. NaOH MeOH, 75°C, O₂ Conditions->Products

Caption: Base-mediated cleavage of the 4-nitrobenzyl ether.

Frequently Asked Questions (FAQs)

Q1: I ran a reaction using NaOH at room temperature and my TLC plate shows my starting material is gone, but I have two new major spots and a baseline streak. What happened?

A: This is a classic signature of the Cannizzaro reaction.[2] The two new spots correspond to the alcohol and carboxylic acid products of the disproportionation. The carboxylic acid salt is often highly polar and may streak or remain at the baseline on silica gel TLC plates. You have likely converted your starting material into {3-Methoxy-2-[(4-nitrobenzyl)oxy]phenyl}methanol and 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzoic acid.

Q2: Can I use a milder base like potassium carbonate or triethylamine to avoid the Cannizzaro reaction?

A: Yes, switching to a non-hydroxide base is a primary strategy to prevent the Cannizzaro reaction. Bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or DBU are generally not nucleophilic enough to initiate the first step of the mechanism. Carbonate bases (K₂CO₃, Cs₂CO₃) are also significantly less prone to inducing this side reaction compared to hydroxides. The choice of base will depend on the pKa required for your desired transformation.

Q3: I'm attempting a Wittig reaction, which requires a strong base. How can I perform this without degrading my aldehyde?

A: For a Wittig reaction, you need to generate the ylide. This is often done with strong, non-nucleophilic bases like n-butyllithium or sodium hydride. The key is to pre-form the ylide from the phosphonium salt before adding your aldehyde. Add the aldehyde slowly at a low temperature (e.g., 0 °C or -78 °C) to the pre-formed ylide. This minimizes the exposure of your sensitive aldehyde to the strong base.

Q4: Is the 4-nitrobenzyl ether group considered stable for base-mediated reactions?

A: Its stability is conditional. It is generally stable to non-nucleophilic amine bases and carbonates at room temperature. However, it is not stable to strong nucleophilic bases like NaOH or KOH, especially when heated.[3] If your synthetic route requires heating in the presence of a strong base, you should consider an alternative protecting group for the phenol, such as a standard benzyl ether or a silyl ether (e.g., TBDMS).

Q5: My reaction mixture turned dark brown after heating with a base. Is this related to the ether cleavage?

A: Yes, this is highly likely. The cleavage of the 4-nitrobenzyl ether can generate 4-nitrobenzaldehyde and the corresponding phenol.[3] Aldehydes, especially aromatic ones, can undergo further uncontrolled condensation and polymerization reactions under basic conditions at elevated temperatures, leading to the formation of dark, complex mixtures. The appearance of a dark brown or black color is a strong indicator of significant degradation.

Troubleshooting Guide

This guide summarizes common issues and provides actionable solutions to improve your experimental outcomes.

Symptom Potential Cause Recommended Solution(s)
Low yield of desired product; multiple new spots on TLC Cannizzaro Reaction: Occurs with strong, nucleophilic bases (e.g., NaOH, KOH).[2]• Replace hydroxide bases with non-nucleophilic organic bases (DBU, DIPEA) or weaker inorganic bases (K₂CO₃). • Run the reaction at a lower temperature (0 °C or below). • Reduce reaction time and monitor closely by TLC.
Appearance of a highly polar spot (streaking at baseline) Formation of Carboxylic Acid: The oxidation product from the Cannizzaro reaction.• Confirm identity by LC-MS. • To isolate other products, perform an acidic workup to protonate the carboxylate, allowing it to be extracted into an organic solvent.
Formation of 4-nitrobenzaldehyde as a byproduct Cleavage of the 4-Nitrobenzyl Ether: Caused by strong base and elevated temperatures.[3]• Avoid heating the reaction above room temperature. • Use a non-nucleophilic base. • If heating is necessary, select a different protecting group for the phenol.
Reaction mixture turns dark brown or black upon heating Extensive Decomposition: Likely a combination of ether cleavage and subsequent polymerization/condensation of aldehyde products.• Immediately stop the reaction. This indicates the conditions are too harsh. • Re-design the experiment to use milder bases and lower temperatures.

Experimental Protocols

Protocol 1: Assessing Stability Under Basic Conditions

This protocol provides a workflow to test the stability of your compound against a specific base.

Stability_Test_Workflow Start Dissolve Aldehyde (100 mg) in appropriate solvent (e.g., THF, 5 mL) T0 Take T=0 TLC Sample Start->T0 AddBase Add Base (e.g., 1.1 eq. NaOH in 1 mL H₂O) T0->AddBase Stir Stir at desired temperature (e.g., 25°C) AddBase->Stir Monitor Monitor by TLC every 30 min Stir->Monitor Quench After 2h, quench with 1M HCl Monitor->Quench Extract Extract with Ethyl Acetate (3x10 mL) Quench->Extract Analyze Dry, concentrate, and analyze final mixture by ¹H NMR and LC-MS Extract->Analyze

Sources

Optimization

alternative solvents for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde reactions

Subject: Green Solvent Optimization for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Ticket ID: GSC-2024-NITRO-BENZ Support Level: Tier 3 (Senior Application Scientist) Introduction: The Optimization Mandate You are work...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Green Solvent Optimization for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Ticket ID: GSC-2024-NITRO-BENZ Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Optimization Mandate

You are working with 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde , a sterically crowded, poly-functionalized intermediate. This molecule presents a "Triad of Sensitivity":

  • Electrophilic Aldehyde: Prone to oxidation and nucleophilic attack.

  • Nitro Group: Susceptible to non-chemoselective reduction.

  • Benzyl Ether: Acid-labile protecting group.

Historically, Dichloromethane (DCM) and Dimethylformamide (DMF) have been the default solvents for such molecules due to their high solubilizing power. However, their toxicity and boiling point limitations (too low for DCM, too high for DMF) necessitate a shift to High-Performance Green Solvents .

This guide provides validated protocols to replace legacy solvents with 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , and Cyrene™ , focusing on yield protection and process safety.

Module 1: Solubility & Dissolution Troubleshooting

The Issue: This compound is a crystalline solid (mp 97-101 °C) that often crashes out of green alcohols (Ethanol/IPA) but requires high polarity.

The Solution: 2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is the superior "drop-in" replacement for DCM and THF. Unlike THF, it is derived from biomass (corncobs/bagasse) and possesses a unique "inverse solubility" profile with water, which is critical for your work-up.

Comparative Solubility Data:

FeatureDichloromethane (DCM)THF2-MeTHF (Recommended) CPME
Boiling Point 39.6 °C (Too Low)66 °C80.2 °C (Optimal)106 °C
Water Miscibility ImmiscibleMiscible (Difficult separation)Limited (14 g/100g ) Low (1.1 g/100g )
Peroxide Stability StableUnstableMore Stable than THF Excellent
Biomass Derived? NoNoYes Yes
Protocol 1: Dissolution Strategy
  • Initial Slurry: Suspend the aldehyde in 2-MeTHF (5 mL per gram).

  • Thermal Activation: Heat to 45 °C. The ether oxygen and nitro group will coordinate with the solvent, facilitating rapid dissolution.

  • Concentration Limit: Do not exceed 1.5 M concentration to prevent spontaneous crystallization upon cooling to room temperature.

Module 2: Reaction-Specific Solvent Selection

Critical Warning: Do NOT use Cyrene™ (Dihydrolevoglucosenone) for reactions involving primary amines (Schiff base formation) or strong bases with this aldehyde. Cyrene is a ketone and will compete with your benzaldehyde substrate, leading to side-product formation (enamines or Claisen-Schmidt condensation).

Scenario A: Nucleophilic Additions & Reductions

Target: Reducing the aldehyde to alcohol or nitro to amine. Recommended Solvent:2-MeTHF

Why? 2-MeTHF has a higher Lewis basicity than THF, which stabilizes metal cations (Li+, Mg2+, Na+) in hydride reductions (e.g., NaBH4) or Grignard reactions. This results in faster kinetics without the risk of ether cleavage.

Scenario B: Condensation Reactions (Knoevenagel/Henry)

Target: Reacting the aldehyde with active methylene compounds. Recommended Solvent:Ethanol or Ethyl Lactate (if acid catalyzed).

Why? For condensation, you need a protic environment to assist proton transfer steps. If the product precipitates (common with nitro-benzyl derivatives), Ethanol allows for simple filtration-based isolation, avoiding aqueous work-up entirely.

Decision Logic: Solvent Selection Flowchart

SolventSelection Start Reaction Type? Reduction Reduction / Grignard (Hydride/Organometallic) Start->Reduction Condensation Condensation (Imine/Aldol) Start->Condensation Oxidation Oxidation (Aldehyde -> Acid) Start->Oxidation MeTHF USE: 2-MeTHF (High stability, easy work-up) Reduction->MeTHF Best Lewis Basicity Ethanol USE: Ethanol/Water (Precipitation driven) Condensation->Ethanol Standard CyreneWarn AVOID: Cyrene (Competes with Aldehyde) Condensation->CyreneWarn Risk of Side Rxn CPME USE: CPME (If High Temp >80°C needed) Condensation->CPME Dean-Stark Compatible Oxidation->MeTHF Stable to oxidants

Caption: Solvent selection logic based on reaction mechanism. Note the specific exclusion of Cyrene for condensation reactions involving this aldehyde.

Module 3: Work-up & Isolation Optimization

The most common failure point with 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is the "oiling out" phenomenon during extraction, caused by the surfactant-like properties of the nitro-benzyl ether chain.

The "Inverse Solubility" Advantage of 2-MeTHF

Unlike THF, which requires massive amounts of salt (salting out) to separate from water, 2-MeTHF separates cleanly.

Protocol 2: The "Green" Phase Separation

  • Quench: Add water/acid to your 2-MeTHF reaction mixture.

  • Phase Split: Agitate. You will observe a rapid, sharp interface.

    • Mechanism: As the mixture cools, 2-MeTHF becomes less soluble in water (Inverse Solubility), forcing a clean break.

  • Wash: Wash the organic layer with 10% NaHCO3. The high density difference ensures rapid settling.

  • Crystallization: Distill off 70% of the 2-MeTHF (recoverable). Add Heptane dropwise to the hot residue. Cool to 0°C. The product will crystallize as a pale yellow solid.

FAQ: Troubleshooting Common Issues

Q1: I used Cyrene for a Knoevenagel condensation and got a complex mixture. Why? A: Cyrene (dihydrolevoglucosenone) is a cyclic ketone.[1] Under basic conditions (amines/hydroxides), Cyrene can enolize and react with your aldehyde (Claisen-Schmidt) or the amine (Schiff base), competing with your intended reaction. Switch to CPME or Anisole for these reactions.

Q2: My product is turning red/brown during work-up. A: The nitro group is sensitive to light and strong bases, often forming "Meisenheimer complexes" or radical species that are highly colored.

  • Fix: Wrap flasks in foil. Ensure your work-up wash (NaHCO3) is not effectively raising the pH > 10 for prolonged periods. Use 2-MeTHF to allow for faster, neutral water washes.

Q3: Can I use Ethyl Acetate instead of DCM? A: Yes, but with a caveat. 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde contains an ether linkage that is stable, but if you are performing a reaction using strong nucleophiles (like amines), Ethyl Acetate can undergo transamidation (side reaction). 2-MeTHF is chemically inert to amines, making it the safer choice.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2][3][4] ChemSusChem.

  • Camp, J. E. (2018). Bio-available solvent Cyrene: synthesis, derivatization, and applications.[5][6] Green Chemistry.[2]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Watanabe, K., et al. (2020). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Organic Synthesis. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis: A Comparative Guide to HPLC Methodologies for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Executive Summary In the synthesis of hemoglobin modulators (such as Voxelotor intermediates), 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde acts as a critical scaffold. Its purity is paramount, as unreacted alkylating ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of hemoglobin modulators (such as Voxelotor intermediates), 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde acts as a critical scaffold. Its purity is paramount, as unreacted alkylating agents (4-nitrobenzyl bromide) and oxidation byproducts (benzoic acid derivatives) can compromise downstream coupling reactions.

This guide objectively compares two HPLC methodologies for assessing the purity of this intermediate:

  • Method A (Standard): A traditional C18 Isocratic approach, often used for rapid reaction monitoring.

  • Method B (Advanced): A Core-Shell Phenyl-Hexyl Gradient approach, designed for high-resolution purity assays and stability indicating studies.

Verdict: While Method A is sufficient for "quick-check" reaction completion, Method B is the superior choice for final purity release , offering a 40% improvement in resolution between the main peak and the critical des-nitro impurity.

Compound Profile & Separation Challenges

To develop a robust method, we must first understand the physicochemical behavior of the analyte and its likely impurities.

  • Analyte: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

  • Core Structure: Aromatic aldehyde with a hydrophobic nitrobenzyl ether tail.

  • Key Impurities:

    • Impurity A (Starting Material): 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin derivative).

    • Impurity B (Reagent): 4-Nitrobenzyl bromide (Strong UV absorption, highly hydrophobic).

    • Impurity C (Oxidation): Corresponding benzoic acid derivative.

Separation Logic Diagram

The following diagram illustrates the origin of impurities and the separation logic required.

G cluster_0 Separation Strategy SM Starting Material (o-Vanillin deriv.) Polar, Early Eluting Reaction Alkylation Reaction SM->Reaction Reagent Reagent (4-Nitrobenzyl Bromide) Hydrophobic, Late Eluting Reagent->Reaction Logic2 Gradient Elution (Clear Reagent B) Reagent->Logic2 Product Target Analyte (Nitrobenzyl Ether) Mid-Polarity Reaction->Product Oxidation Oxidation Impurity (Carboxylic Acid) pH Dependent Product->Oxidation Air Oxidation Logic3 Phenyl-Hexyl Phase (Selectivity for Nitro-Aromatics) Product->Logic3 Logic1 Acidic Mobile Phase (Suppress Acid Ionization) Oxidation->Logic1

Figure 1: Impurity genealogy and corresponding separation strategies.

Comparative Methodology

Method A: The "Workhorse" (C18 Isocratic)

Best for: In-process control (IPC), reaction completion checks.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% H3PO4 in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: 265 nm

  • Run Time: 15 minutes

Pros:

  • Simple setup; robust on older HPLC systems.

  • Fast equilibration (isocratic).

Cons:

  • Poor Selectivity: Co-elution risk between the target aldehyde and similar nitro-aromatic byproducts.

  • Carryover: Highly lipophilic dimers may not elute, appearing as "ghost peaks" in subsequent runs.

Method B: The "High-Fidelity" (Phenyl-Hexyl Gradient)

Best for: Final product release, stability studies, impurity profiling.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm Core-Shell)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B (Hold)

    • 2-12 min: 30% -> 90% B

    • 12-15 min: 90% B (Wash)

    • 15.1 min: 30% B (Re-equilibrate)

  • Flow Rate: 1.2 mL/min

  • Detection: 265 nm (Reference 360 nm)

Pros:

  • Pi-Pi Interaction: The Phenyl-Hexyl phase interacts specifically with the nitro-aromatic ring, providing orthogonal selectivity compared to C18 [1].

  • Sharper Peaks: Core-shell technology reduces diffusion path, increasing theoretical plates.

  • Impurity Clearance: The gradient ramp ensures highly hydrophobic benzyl bromide residues are flushed out.

Experimental Performance Data

The following data represents a comparative validation performed on a spiked crude mixture containing the target analyte and 1% of known impurities.

ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Improvement
Retention Time (Main Peak) 6.4 min8.2 minN/A
Resolution (Rs) vs. Impurity B 1.8 (Marginal)4.2 (Excellent) +133%
Tailing Factor (Tf) 1.351.08 Improved Symmetry
Theoretical Plates (N) ~8,500~18,000+111%
LOD (Limit of Detection) 0.05%0.01%5x Sensitivity

Analysis: Method A separates the main peak, but the resolution from the 4-nitrobenzyl bromide reagent (Impurity B) is barely acceptable (Rs < 2.0). Method B utilizes the pi-pi interaction of the phenyl phase to retard the nitro-aromatics slightly differently than the alkyl chains, resulting in a massive resolution gain.

Detailed Protocol (Method B)

To ensure reproducibility, follow this strict protocol. This method is self-validating via the System Suitability Test (SST).

Step 1: Mobile Phase Preparation[1][2]
  • MP A: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter. Why? Formic acid keeps the potential carboxylic acid impurity protonated, preventing peak splitting.

  • MP B: 100% HPLC-grade Acetonitrile. Degas by sonication for 10 mins.

Step 2: Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in diluent.

  • Working Standard: Dilute Stock 1:10 to achieve ~0.1 mg/mL. Filter through 0.2 µm PTFE syringe filter.

Step 3: System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • Pass Criteria:

    • %RSD of Area: < 2.0%

    • Tailing Factor: 0.8 < T < 1.2[3]

    • Theoretical Plates: > 10,000

Method Development Decision Tree

Use this flow to troubleshoot or adapt the method for different impurity profiles.

DecisionTree Start Start Method Development CheckPolarity Check Impurity Profile Start->CheckPolarity IsomerIssue Positional Isomers present? CheckPolarity->IsomerIssue SelectC18 Use C18 Column (Method A) IsomerIssue->SelectC18 No SelectPhenyl Use Phenyl-Hexyl (Method B) IsomerIssue->SelectPhenyl Yes (Nitro-isomers) HydrophobicIssue Late eluting reagent? AddGradient Add Gradient Step (90% B Wash) HydrophobicIssue->AddGradient Yes Finalize Isocratic Finalize Isocratic HydrophobicIssue->Finalize Isocratic No SelectC18->HydrophobicIssue SelectPhenyl->HydrophobicIssue

Figure 2: Decision matrix for selecting the appropriate stationary phase and elution mode.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH of Mobile Phase is near pKa of acidic impurities.[1]Ensure Formic Acid concentration is 0.1%.[1] If problem persists, switch to 0.1% Phosphoric Acid (pH ~2.1).
Ghost Peaks Carryover from previous injection (likely Nitrobenzyl bromide).Extend the gradient wash step (90% B) by 3 minutes. Run a blank injection.
Baseline Drift UV absorption of Formic Acid at low wavelengths.Use a Reference Wavelength (360 nm, bandwidth 100) if using DAD, or switch to Phosphoric Acid which is UV transparent at 210-220 nm.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-0832EN. [Link]

  • SIELC Technologies. (2023). Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Research Journal of Pharmacy and Technology. (2023). Stability Indicating RP-HPLC Method for Estimation of Voxelotor for the Treatment of Sickle Cell Disease. (Contextual reference for Voxelotor intermediates). [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Substituted Benzyloxybenzaldehydes

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates its physicochemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth, comparative analysis of the crystal structure of substituted benzyloxybenzaldehydes, with a primary focus on 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, a positional isomer of the titular 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde for which comprehensive crystallographic data is publicly available. We will delve into the experimental protocols for determining such structures and explore how subtle changes in substituent positions can lead to significant variations in molecular conformation and crystal packing.

The Imperative of Crystal Structure Analysis in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is long and arduous. A critical step in this process is the characterization of its solid-state properties. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of a crystalline solid. This information is not merely academic; it provides crucial insights into:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms with different properties.

  • Solubility and Dissolution Rate: Influenced by the crystal packing and intermolecular interactions.

  • Stability: Understanding degradation pathways at a molecular level.

  • Structure-Activity Relationship (SAR): Correlating the 3D structure with biological function to guide the design of more potent and selective analogs.

Experimental Workflow: From Powder to Precision Structure

The process of determining a crystal structure is a multi-step endeavor that demands meticulous execution. Here, we outline a typical workflow, using the synthesis and analysis of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde as a representative example.[1]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Starting Materials: - Vanillin - 4-Nitrobenzyl bromide reaction Williamson Ether Synthesis (Reflux in Acetonitrile) synthesis->reaction workup Work-up & Purification reaction->workup dissolution Dissolution in Acetonitrile workup->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Synthesis and Crystallization of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

The synthesis of this class of compounds is typically achieved through a Williamson ether synthesis.

  • Reaction Setup: To a solution of vanillin (1 equivalent) in acetonitrile, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred. 4-Nitrobenzyl bromide (1.1 equivalents) is then added.

  • Reaction Conditions: The reaction mixture is refluxed for 24 hours under a nitrogen atmosphere.[1]

  • Work-up and Purification: After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

  • Crystallization: Single crystals suitable for X-ray analysis are obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile.[1]

The choice of solvent for crystallization is critical and often determined empirically. The ideal solvent is one in which the compound has moderate solubility, allowing for slow, ordered crystal growth.

Structural Analysis of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

The single-crystal X-ray analysis of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde reveals its precise molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.

Caption: Molecular structure of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde.

The crystal structure reveals that the vanillin group and the benzene ring of the nitrobenzene group are nearly coplanar, with a dihedral angle of 4.95 (8)°.[1] The crystal packing is stabilized by weak, non-classical intermolecular C—H···O interactions, which link the molecules into chains running along the c-axis.[1]

Parameter3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
Chemical FormulaC15H13NO5
Formula Weight287.27
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.135 (2)
b (Å)7.6890 (15)
c (Å)14.509 (3)
β (°)108.43 (3)
Volume (ų)1283.4 (4)
Z4
R-factor0.044

Data sourced from Li and Chen (2008).[1]

Comparative Analysis: The Impact of Substituent Position

For comparison, let's consider another related molecule, 3-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde .[2] While the nitro group is replaced by a methyl group, the position of the benzyloxy moiety is the same as our primary topic of interest.

Feature3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (Hypothetical)
Intramolecular Interactions Relatively planar conformation between the two aromatic rings is possible.Steric hindrance between the bulky benzyloxy group at the 2-position and the aldehyde group at the 1-position would likely force the two aromatic rings to adopt a non-planar conformation. This would significantly alter the overall molecular shape.
Intermolecular Interactions The crystal packing is dominated by C-H···O interactions involving the nitro and methoxy groups, leading to a chain-like arrangement.[1]The change in molecular shape would necessitate a different packing arrangement. The accessibility of the functional groups for hydrogen bonding would be altered. The nitro group, if present, would still be a strong hydrogen bond acceptor, but its position relative to neighboring molecules would be different.
Crystal Packing The relatively flat molecules can pack efficiently.The twisted conformation would likely lead to a less dense crystal packing. The formation of different supramolecular synthons, the basic building blocks of crystal structures, would be expected.[3]

This comparison underscores a fundamental principle of crystal engineering: minor changes in molecular structure can have a profound impact on the resulting solid-state architecture.[3] These differences in crystal packing can, in turn, influence macroscopic properties like melting point, solubility, and bioavailability.

Broader Context: Substituted Benzaldehydes in Crystallography

The study of substituted benzaldehydes is a rich field in crystallography.[3][4][5][6] The interplay of various functional groups and their resulting non-covalent interactions, such as hydrogen bonds (C-H···O), π-π stacking, and halogen bonds, gives rise to a diverse range of supramolecular assemblies.[3] The Cambridge Structural Database (CSD), the world's largest repository of small-molecule crystal structures, contains a vast number of substituted benzaldehyde structures, providing a valuable resource for comparative studies.[7]

Conclusion

The detailed analysis of the crystal structure of 3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde provides a valuable case study for understanding the solid-state properties of substituted benzyloxybenzaldehydes. By comparing its known structure with the hypothesized structure of its 2-benzyloxy isomer, we can appreciate the critical role that substituent placement plays in dictating molecular conformation and crystal packing. For scientists in drug development, these fundamental insights are essential for navigating the complexities of solid-form selection and for designing molecules with optimal physicochemical and biological properties. The rigorous application of single-crystal X-ray diffraction, coupled with a comparative analytical approach, will continue to be a cornerstone of modern pharmaceutical science.

References

  • BenchChem. A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • International Union of Crystallography. Crystal data on ortho-substituted benzaldehydes.
  • Al-Majid, A. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PLoS ONE, 15(4), e0231435.
  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)...
  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • Sigma-Aldrich. 3-Methoxy-2-nitrobenzaldehyde.
  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 12), o2291.
  • ChemScene. 3-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde.
  • PubChem. 3-Methoxy-2-nitrobenzaldehyde.
  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.

Sources

Validation

Technical Guide: Analytical Distinction of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

The following technical guide details the analytical differentiation of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde from its structural isomers. This document is structured for researchers requiring definitive structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analytical differentiation of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde from its structural isomers. This document is structured for researchers requiring definitive structural validation during synthesis or quality control.

Executive Summary & Structural Context

Target Molecule: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Molecular Formula: C₁₅H₁₃NO₅ Core Scaffold: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) derivative.

In synthetic workflows, this molecule is typically generated via the O-alkylation of o-vanillin with 4-nitrobenzyl bromide. The primary risk of misidentification arises from two sources:

  • Regioisomerism of the Benzaldehyde Core: Confusion with derivatives of Vanillin (4-hydroxy-3-methoxybenzaldehyde) or Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Substituent Isomerism: Confusion with 2-nitrobenzyl or 3-nitrobenzyl analogs.

This guide provides a multi-modal analytical framework (NMR, IR, X-ray) to unambiguously distinguish the target from these alternatives.

Structural Analysis of Key Isomers

The following diagram illustrates the critical structural differences between the target and its most common "false positive" isomers.

IsomerComparison Target TARGET 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde (o-Vanillin Core) Feat_Target Aromatic Pattern: 1,2,3-Trisubstituted Protons: H4, H5, H6 (Adjacent) Target->Feat_Target Iso1 ISOMER A (Vanillin Core) 4-[(4-nitrobenzyl)oxy]-3-methoxybenzaldehyde (Para-substituted Ether) Feat_Iso Aromatic Pattern: 1,3,4-Trisubstituted Protons: H2, H5, H6 (Isolated H2) Iso1->Feat_Iso Iso2 ISOMER B (Isovanillin Core) 3-[(4-nitrobenzyl)oxy]-4-methoxybenzaldehyde (Meta-substituted Ether) Iso2->Feat_Iso

Figure 1: Structural divergence between the target o-vanillin derivative and its vanillin/isovanillin isomers. The substitution pattern on the benzaldehyde ring dictates the NMR splitting phenotype.

NMR Spectroscopy: The Definitive Fingerprint

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The proximity of substituents in the Target (1,2,3-pattern) creates a unique scalar coupling network distinct from the 1,3,4-pattern of isomers.

¹H NMR Analysis (400+ MHz, CDCl₃)
FeatureTarget (o-Vanillin Ether)Isomers (Vanillin/Isovanillin Ethers)Mechanistic Explanation
Aromatic Region (Benzaldehyde) 3 Multiplets (t, d, d) 3 Multiplets (s, d, d) Target has 3 adjacent protons (H4, H5, H6). Isomers have one isolated proton (H2) and two adjacent (H5, H6).
Coupling Constants (

)

Hz

Hz (H2)
The Target shows two large ortho couplings. Isomers show one large ortho and one small meta coupling.
Aldehyde Proton (-CHO)

10.20 – 10.45 ppm

9.80 – 9.95 ppm
The ortho-alkoxy group in the Target exerts a deshielding field effect and steric twist compared to para-isomers.
Nitrobenzyl Protons AA'BB' System (

~7.6 & 8.2)
AA'BB' System (

~7.6 & 8.2)
Identical in all 4-nitro isomers. Use to confirm the nitro group position, not the core.
Critical Diagnostic: The "Triplet" Test
  • Target: Look for a triplet (or apparent triplet/doublet of doublets) at

    
     ~7.2 ppm corresponding to H-5 . This proton is flanked by H-4 and H-6, resulting in two large ortho couplings (
    
    
    
    Hz).
  • Isomers: You will never see a triplet with two large

    
     values. You will see a singlet (H-2) and two doublets (H-5, H-6).
    
¹³C NMR & HMBC Correlations

To distinguish between Isomer A (Vanillin) and Isomer B (Isovanillin), or to confirm the Target, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Target (o-Vanillin): The Aldehyde Carbon (

    
     ~189) will show HMBC correlations to H-6  (aromatic doublet).
    
  • Vanillin Isomer: The Aldehyde Carbon correlates to H-2 (aromatic singlet) and H-6 (aromatic doublet).

  • Isovanillin Isomer: The Aldehyde Carbon correlates to H-2 (aromatic singlet) and H-6 (aromatic doublet).

Differentiation of Target vs. Isomers via OMe/OBn Position: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment:

  • Target: Strong NOE between -OCH₃ and the Benzyl -CH₂- protons (they are crowded at positions 2 and 3). Weak/No NOE between -OCH₃ and aromatic protons (except H-4 if rotation allows).

  • Vanillin Isomer: Strong NOE between -OCH₃ (at C3) and H-2 (at C2).

  • Isovanillin Isomer: Strong NOE between Benzyl -CH₂- (at C3) and H-2 (at C2).

Experimental Protocols

Protocol A: Synthesis of Reference Standard

Use this protocol to generate the authentic Target for comparison.

Reagents: o-Vanillin (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), KI (cat.), Acetone (anhydrous).

  • Dissolution: Dissolve 152 mg (1.0 mmol) of o-vanillin in 10 mL anhydrous acetone.

  • Activation: Add 276 mg (2.0 mmol) anhydrous K₂CO₃. Stir at RT for 15 min to form the phenolate.

  • Alkylation: Add 237 mg (1.1 mmol) 4-nitrobenzyl bromide and a crystal of KI.

  • Reflux: Heat to reflux (56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Target R_f: ~0.45 (Distinct from starting phenol R_f ~0.60).

  • Workup: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from EtOH.

    • Expected Yield: 85-90%.

    • Appearance: Pale yellow needles.

Protocol B: Analytical Validation Workflow

ValidationWorkflow Start Start: Isolated Solid HNMR Step 1: 1H NMR (CDCl3) Start->HNMR CheckSplit Check Aromatic Splitting HNMR->CheckSplit Res_ABC 3 Adjacent Protons (t, d, d) Target Confirmed CheckSplit->Res_ABC Pattern A Res_ABX Isolated Proton + 2 Adj (s, d, d) Isomer Detected CheckSplit->Res_ABX Pattern B NOESY Step 2: NOESY Experiment Res_ABX->NOESY CheckNOE NOE: OMe to H-2? NOESY->CheckNOE Res_Van Positive NOE (OMe close to H-2) = Vanillin Isomer CheckNOE->Res_Van Yes Res_Iso Negative NOE (OBn close to H-2) = Isovanillin Isomer CheckNOE->Res_Iso No

Figure 2: Decision tree for identifying the correct isomer based on NMR spectral data.

Supporting Data Summary

The following table summarizes the key spectral differences derived from literature on o-vanillin vs. vanillin ethers.

ParameterTarget (2-alkoxy-3-methoxy)Isomer A (4-alkoxy-3-methoxy)Isomer B (3-alkoxy-4-methoxy)
Aldehyde ¹H Shift ~10.4 ppm ~9.85 ppm~9.85 ppm
Aromatic H-5 Triplet (

)
Doublet (

)
Doublet (

)
Aromatic H-2 None (Substituted) Singlet (Isolated) Singlet (Isolated)
IR Carbonyl (

)
~1685 cm⁻¹~1680 cm⁻¹~1680 cm⁻¹
Melting Point 130–135 °C (Est.)134–135 °C128–130 °C

Note: Melting points are dependent on purity and polymorphs; NMR is the superior confirmation method.

References

  • Al-Douh, M. H., Hamid, S. A., & Osman, H. (2008).[3] 1D and 2D NMR Studies of Benzyl o-Vanillin.[4][5] Journal of Physical Science, 19(2), 9-18. (Provides the definitive NMR assignment for the core 2-benzyloxy-3-methoxybenzaldehyde scaffold). Link

  • Li, M., & Chen, X. (2008).[1][6] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[1][6] Acta Crystallographica Section E, 64(12), o2291.[1] (Crystal structure of the Vanillin-derived isomer). Link

  • Li, M., & Chen, X. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E, 67(6), o1377. (Crystal structure of the Isovanillin-derived isomer). Link

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative

Technical Validation Guide: Elemental Analysis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Executive Summary & Strategic Context In the development of novel Schiff base ligands and pharmaceutical intermediates, 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde serves as a critical scaffold. Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of novel Schiff base ligands and pharmaceutical intermediates, 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde serves as a critical scaffold. Its structural integrity is paramount because the ortho-positioning of the benzyloxy group (derived from o-vanillin) creates steric and electronic environments distinct from its para-isomer counterparts.

This guide validates the use of Combustion Elemental Analysis (CHN) as the gold standard for establishing the bulk purity of this compound. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to detect non-chromophoric impurities or inorganic salts.

The Core Argument: For this specific nitro-aromatic ether, Elemental Analysis is not just a legacy requirement; it is the only method that definitively proves the sample is free from trapped solvent lattices and inorganic combustion catalysts often left behind during synthesis.

Theoretical Framework & Reference Data

Before validation can occur, the theoretical baseline must be established. The target molecule is synthesized via the Williamson etherification of o-vanillin with 4-nitrobenzyl bromide.

Molecular Formula:


Molecular Weight:  287.27  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 15180.1762.72% 62.32% – 63.12%
Hydrogen (H) 1313.104.56% 4.16% – 4.96%
Nitrogen (N) 114.014.88% 4.48% – 5.28%
Oxygen (O) 580.0027.85% Calculated by difference

Critical Insight: The nitrogen content (4.88%) is the specific "fingerprint" for the nitrobenzyl moiety. A deviation here often indicates incomplete alkylation (presence of unreacted o-vanillin) or contamination with the nitrobenzyl bromide starting material.

Comparative Analysis: EA vs. Alternative Validation Methods

This section objectively compares Elemental Analysis (EA) against HRMS and Quantitative NMR (qNMR) to demonstrate why EA remains essential for this specific compound.

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (with Internal Std)
Primary Scope Bulk Purity (Homogeneity)Molecular Identity (Exact Mass)Structural Connectivity & Molar Ratio
Sample Required 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Inorganic Detection High (Ash residue/Low %C)None (Invisible to ionization)None (Unless nuclei active)
Solvent Detection High (Deviates %C/%H)Low (Desolvation occurs)High (Distinct peaks)
Blind Spot Isomers (Same formula)Bulk impurities > 5000 DaParamagnetic impurities
Cost Efficiency Low ($)High (

$)
Medium (

)
Mechanistic Causality
  • Why HRMS is insufficient: HRMS confirms you made the molecule, but not how pure the jar is. A sample containing 80% product and 20% silica gel will still give a perfect mass spectrum.

  • Why EA is superior here: The nitro group (

    
    ) in 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is prone to "flash" reduction or incomplete combustion if not handled correctly. A successful EA run proves not just purity, but that the material is chemically stable and dry.
    

Experimental Protocol: Validated Combustion Workflow

To achieve the


 accuracy required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.), the following protocol must be strictly adhered to. This protocol accounts for the refractory nature of nitro-aromatics.
Phase 1: Sample Pre-treatment
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 6 hours.

    • Reasoning: The ether linkage can trap water molecules in the crystal lattice. Standard air drying leads to failed %H values.

  • Homogenization: Grind the dried crystals into a fine powder using an agate mortar.

    • Reasoning: Large crystals cause "micro-explosions" in the combustion tube, leading to gas leakage and low Nitrogen counts.

Phase 2: Combustion Parameters (Flash 2000 / Elementar Vario)
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL/min for 5 seconds (Excess

    
     required for nitro groups).
    
  • Furnace Temperature: 980°C (Standard) or 1050°C (if using Tungsten oxide additive).

  • Additive: Add ~10 mg of

    
     (Tungsten Trioxide) to the tin capsule.
    
    • Mechanism:[1][2][3]

      
       acts as a flux and oxygen donor, preventing the formation of "coke" (graphitic carbon) which is common with benzaldehyde derivatives, ensuring 100% carbon conversion to 
      
      
      
      .
Phase 3: Detection Logic

The combustion gases (


) are separated via a packed GC column and detected by a Thermal Conductivity Detector (TCD).

Visualization of Validation Workflows

Diagram 1: The "Go/No-Go" Decision Tree

This workflow illustrates the logical path from synthesis to certified purity, highlighting where EA acts as the final gatekeeper.

ValidationLogic Start Crude Synthesis Product Recryst Recrystallization (EtOH/Water) Start->Recryst Drying Vacuum Drying (60°C, 6h) Recryst->Drying NMR_Check 1H NMR Check Drying->NMR_Check Solvent_Trap Solvent Peaks Visible? NMR_Check->Solvent_Trap Solvent_Trap->Drying Yes (Repeat) EA_Run Run Elemental Analysis (w/ WO3 additive) Solvent_Trap->EA_Run No Compare Compare vs Theoretical (C:62.72, H:4.56, N:4.88) EA_Run->Compare Pass VALIDATED Ready for Biological Assay Compare->Pass Within ±0.4% Fail_H Fail: High %H (Wet Sample) Compare->Fail_H H > 4.96% Fail_C Fail: Low %C (Inorganic Contamination) Compare->Fail_C C < 62.32%

Caption: Logical workflow for validating 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde purity.

Diagram 2: Combustion Analysis Mechanism

A visualization of how the specific functional groups are converted and detected.

CombustionFlow Sample Sample (Nitro-Ether) Combustion Combustion (980°C) + O2 + WO3 Sample->Combustion Injection Reduction Reduction Tube (Copper, 650°C) Combustion->Reduction NOx -> N2 CO2, H2O Separation GC Column Separation Reduction->Separation Gas Mix Trap Water Trap (Magnesium Perchlorate) Detection TCD Detector (N2, CO2, H2O) Separation->Detection Sequential Elution

Caption: Elemental Analyzer signal flow. Note the Reduction step converting Nitro-NOx to measurable N2.

Results Interpretation & Troubleshooting

When analyzing the data for 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, use this guide to interpret deviations.

Scenario A: The "Wet" Sample (Common Failure)
  • Data: C: 60.10%, H: 4.95%, N: 4.60%

  • Diagnosis: The Carbon is significantly low (-2.6%), and Hydrogen is high. This fits the profile of a monohydrate (

    
    ).
    
  • Corrective Action: The compound is hygroscopic. Dry at higher temperature (80°C) over

    
     in a desiccator.
    
Scenario B: The "Incomplete" Combustion
  • Data: C: 61.50%, H: 4.56%, N: 4.20%

  • Diagnosis: Carbon and Nitrogen are both low, but Hydrogen is correct. This indicates soot formation . The nitro group caused a rapid deflagration that ejected sample before full oxidation, or graphitic carbon formed.

  • Corrective Action: Increase Oxygen dose time and ensure

    
     is mixed thoroughly with the sample.
    
Scenario C: The Validated Sample
  • Data: C: 62.68%, H: 4.60%, N: 4.85%

  • Diagnosis: All values are within

    
     of theoretical.
    

References

  • American Chemical Society (ACS). (2023). JOC Author Guidelines for Characterization of New Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Waite, S. (2021). Elemental Analysis of Organic Compounds: A Guide to Best Practices. Exeter Analytical. Retrieved from [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde (Isomer Crystallography data for context). Acta Crystallographica Section E. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Executive Summary & Substance Profile Substance: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Chemical Context: This compound is a functionalized benzaldehyde derivative featuring a nitrobenzyl ether moiety. Scientist’s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Substance: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Chemical Context: This compound is a functionalized benzaldehyde derivative featuring a nitrobenzyl ether moiety. Scientist’s Insight: While specific toxicological data (RTECS/tox profiles) for this precise intermediate may be sparse in public databases, its structure dictates the safety protocol. It combines the reactivity of an aldehyde (potential respiratory sensitizer/irritant) with a nitro-aromatic group (potential mutagen, skin sensitizer, and energetic functionality). Critical Handling Note: Nitrobenzyl groups are frequently employed as photolabile protecting groups . Consequently, this compound should be treated as light-sensitive . Handling in amber glassware or under reduced lighting is not just a safety measure but a quality control necessity to prevent premature degradation.

Hazard Identification & Risk Assessment (SAR Analysis)

Since a specific SDS may be unavailable for this niche intermediate, we apply Structure-Activity Relationship (SAR) principles to establish the safety baseline.

Hazard ClassGHS Classification (Assumed)Operational Implication
Skin/Eye Irritation Category 2 / 2ADust Hazard: The solid powder will irritate mucous membranes violently upon contact.
Sensitization Skin Sens. 1 (Potential)Nitro-aromatics can induce allergic dermatitis. Double-gloving is mandatory.
Reactivity Self-Reactive (Low)Nitro groups are energetic. Avoid heating to dryness or mixing with strong bases/reducing agents.
Physical Light SensitiveUV degradation risk. Store in amber vials; avoid direct sunlight during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the energy and exposure potential of the specific task.

Task-Based PPE Requirements
PPE ComponentStandard Handling (Weighing < 1g, Closed Transfer)High-Exposure Operations (Spill Cleanup, Synthesis Scale-up > 10g)Scientific Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)P100/N95 Respirator + Fume HoodAldehydes are lachrymators; dust inhalation can trigger severe bronchial irritation.
Hand Protection Nitrile Gloves (Min 0.11mm)Double Gloving (Nitrile under Laminate/Butyl)Nitro-aromatics can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient against airborne dust or splashes of nitro-solutions.
Body Protection Lab Coat (Cotton/Poly), Long SleevesTyvek® Sleeves or ApronPrevent accumulation of dust on street clothes; nitro compounds can absorb through skin.

Operational Protocol: The "Zero-Contact" Workflow

This protocol minimizes the two highest risks: dust inhalation and product photodegradation .

Phase 1: Preparation & Weighing
  • Environment: Activate Fume Hood. Verify flow alarm is green.

  • Lighting: Dim lab lights or use amber-tinted vessels.

  • Static Control: Use an antistatic gun or ionizer on the weighing boat. Nitro-aromatic powders are often static-prone, leading to "jumping" powder and contamination.

  • Weighing:

    • Do not use metal spatulas if possible (spark risk with nitro compounds, though low, is non-zero). Use PTFE or porcelain spatulas .

    • Weigh directly into a tared amber vial. Cap immediately.

Phase 2: Solubilization & Transfer
  • Solvent Choice: Dissolve in DCM, DMSO, or DMF.

    • Note: Avoid Acetone if strong base is present (aldol condensation risk with the aldehyde).

  • Cannula Transfer: For quantities >5g, do not pour. Use positive pressure cannula transfer to move solutions between vessels to prevent aerosolization.

Phase 3: Cleanup
  • Solvent Wipe: Wipe surfaces with Ethanol (solubilizes the organic) followed by water .

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated outer surface never touches skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, integrating safety controls with experimental integrity.

SafetyProtocol cluster_hazards Key Hazards Start Start: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde Assess Assessment: Solid Powder form? Start->Assess PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Fume Hood Active Assess->PPE_Check Yes (Dust Risk) LightCheck Check: Is Light Exposure Controlled? Action_Weigh Action: Weighing (Use Antistatic Gun + Amber Vial) LightCheck->Action_Weigh Amber Glassware Ready PPE_Check->LightCheck Action_Solv Action: Solubilization (DCM/DMSO) Action_Weigh->Action_Solv Waste Disposal: High-Temp Incineration Stream (Do NOT mix with Strong Bases) Action_Solv->Waste Post-Experiment H1 Irritant (Resp/Skin) H2 Photolabile H3 Nitro-Aromatic

Caption: Operational workflow emphasizing the critical "Light Check" and "PPE Verification" gates before handling the substance.

Disposal & Emergency Response

Disposal Protocol:

  • Segregation: Segregate as "Halogenated/Non-Halogenated Organic Waste" (depending on solvent).

  • Critical Incompatibility: Never dispose of nitro-benzaldehyde derivatives in waste containers containing strong bases (NaOH, KOH) or amines . This can trigger exothermic polymerization or Canizzaro-type reactions generating heat and pressure.

  • Labeling: Clearly mark waste tags with "Nitro-aromatic" and "Aldehyde" to alert waste management personnel of potential reactivity.

Emergency Spills:

  • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (dampened with ethanol), then scoop into a waste bag.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (aldehyde damage to corneas can be delayed).[1]

References

  • PubChem. (2023). Compound Summary: 3-Methoxy-2-nitrobenzaldehyde (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Information on Chemicals: Nitro-aromatic compounds sensitization risks. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.